Ethanolamine hydrofluoride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminoethanol;hydrofluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.FH/c3-1-2-4;/h4H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOKDFKDUYQOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169091 | |
| Record name | Ethanolamine hydrofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17140-77-1 | |
| Record name | Ethanolamine hydrofluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanolamine hydrofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHANOLAMINE HYDROFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UT951O512 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physical and chemical properties of ethanolamine hydrofluoride
This guide provides an in-depth technical analysis of Ethanolamine Hydrofluoride (CAS 17140-77-1), focusing on its physicochemical properties, synthesis, and critical applications in dental pharmacology and surface chemistry.
Physicochemical Profile, Synthesis, and Bio-Inorganic Mechanisms[1]
Executive Summary
This compound (MEA-HF) is the hydrofluoride salt of 2-aminoethanol.[1][2] Unlike inorganic fluorides (e.g., NaF), MEA-HF represents a class of amine fluorides where the fluoride ion is stabilized by an organic cation.[1] This structure imparts unique tenside-like properties, enhancing surface wetting and fluoride bioavailability in dental enamel remineralization and industrial surface etching.[1] This guide details the molecular architecture, synthesis protocols, and mechanistic pathways of MEA-HF.[1]
Chemical Identity & Molecular Architecture[1]
| Property | Specification |
| IUPAC Name | 2-Aminoethanol hydrofluoride |
| Common Names | This compound; MEA-HF; Monoethanolamine fluoride |
| CAS Registry Number | 17140-77-1 |
| Molecular Formula | |
| Molecular Weight | 81.09 g/mol |
| SMILES | C(CO)N.F |
| InChI Key | PTOKDFKDUYQOAK-UHFFFAOYSA-N |
2.1 Structural Diagram
The compound exists as an ionic pair where the amine group is protonated by hydrofluoric acid, forming an ammonium cation and a fluoride anion.[1]
Figure 1: Synthesis and ionic dissociation of this compound.
Physicochemical Characterization
The physical state of MEA-HF is heavily influenced by its hygroscopic nature.[1] While theoretically a crystalline solid, it is frequently encountered as a viscous liquid or aqueous concentrate in industrial settings due to rapid moisture absorption.[1]
| Property | Data / Observation |
| Physical State | Hygroscopic crystalline solid (pure); often deliquescent viscous liquid. |
| Melting Point | Indistinct due to hygroscopicity; Amine hydrofluorides typically melt >100°C if anhydrous.[1] |
| Solubility | Miscible in water; Soluble in polar organic solvents (Ethanol, Methanol).[1] |
| pH (1% aq.[1][3] soln) | 3.5 – 5.0 (Weakly acidic due to hydrolysis). |
| Stability | Stable under ambient conditions if sealed; evolves HF vapors at high temperatures (>150°C).[1] |
| Reactivity | Corrosive to glass (silicates) and metals; incompatible with strong bases and oxidizers.[1] |
Synthesis & Production Protocol
Safety Warning: Hydrofluoric acid (HF) is fatally toxic and corrosive.[1] Synthesis must be performed in a fume hood using PTFE/PFA labware (no glass) and full PPE (calcium gluconate gel must be available).
4.1 Reaction Mechanism
The synthesis involves the direct neutralization of ethanolamine with aqueous hydrofluoric acid.[1] The reaction is exothermic.[1]
4.2 Laboratory Scale Protocol (100g Batch)
-
Preparation:
-
Procedure:
-
Step 1: Charge 61.08g (1.0 mol) of Ethanolamine into the PTFE vessel.
-
Step 2: Slowly add 20.01g (1.0 mol) of 48% Hydrofluoric Acid dropwise. Critical: Monitor temperature; do not exceed 50°C to prevent degradation or vaporization.[1]
-
Step 3: Stir for 30 minutes post-addition to ensure homogeneity.
-
Step 4 (Isolation): Evaporate water under vacuum (Rotary evaporator with PTFE liner) at 60°C until a viscous residue or solid forms.
-
Step 5 (Purification): Recrystallization from anhydrous ethanol (if solid form is required) or use directly as a concentrate.
-
Mechanism of Action: Dental Pharmacology
This compound is a first-generation amine fluoride .[1] Its mechanism differs from inorganic fluorides (NaF) due to the amphiphilic nature of the cation.
5.1 The "Tenside" Effect
The organic tail (ethanolamine) acts as a surfactant (tenside). This reduces the surface tension of saliva, allowing the fluoride ions to:[1]
-
Disperse rapidly across the intricate topography of the enamel.[1]
-
Accumulate at the solid-liquid interface (enamel surface), creating a localized high-concentration fluoride reservoir.[1]
5.2 Fluorapatite Formation
In an acidic environment (plaque pH < 5.5), MEA-HF facilitates the conversion of Hydroxyapatite (HA) to the more acid-resistant Fluorapatite (FA).[1]
Figure 2: Mechanism of amine fluoride-induced remineralization.
Experimental Protocol: Enamel Solubility Assay
To validate the efficacy of MEA-HF in drug development, the pH Cycling Model is the standard.[1]
-
Substrate: Bovine enamel blocks (4x4 mm), polished.
-
Treatment Groups:
-
Cycle (Repeated for 7 days):
-
Demineralization: 3 hours in acetate buffer (pH 4.4).
-
Remineralization: 21 hours in artificial saliva (pH 7.0).
-
Treatment: 2x daily immersion in Test/Control solution for 2 minutes.
-
-
Analysis:
-
Surface Microhardness (SMH): Measure Knoop hardness pre- and post-cycling.
-
Fluoride Uptake: Biopsy enamel layers using acid etching and analyze via Ion Selective Electrode (ISE).[1]
-
Safety & Toxicology
-
Hazard Classification: Corrosive (Skin/Eye), Acute Toxin (Oral/Dermal).[1]
-
Target Organs: Bone (fluorosis), Kidneys, Skin.[1]
-
Handling:
-
Inhalation: Use only in exhausted enclosures.
-
Skin Contact: Immediate irrigation with water for 15 mins; apply 2.5% Calcium Gluconate gel to neutralize fluoride ions penetrating the tissue.
-
Storage: Polyethylene (PE) or Polypropylene (PP) containers. Do not store in glass.
-
References
-
PubChem. (2023).[1] this compound (Compound).[1][2][4][5] National Library of Medicine.[1] Available at: [Link]
-
Buzalaf, M. A. R., et al. (2011).[1] Mechanisms of action of fluoride for caries control. Karger. Available at: [Link]
-
Müller, O. (1952).[1] Verfahren zur Herstellung von Keime und Mikroorganismen abtötenden Mitteln.[1][6] German Patent DE 831,000.[1] (Historical reference for amine fluoride synthesis).
-
Ganss, C., et al. (2009).[1] Efficacy of the stannous ion and fluoride in toothpastes on enamel erosion. Journal of Dentistry. Available at: [Link]
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- 6. Early dental fluoride preparations (dentifrice, mouthwash, tablets, etc.) [fluoride-history.de]
A Technical Guide to the Safe Handling of Ethanolamine Hydrofluoride for Research Professionals
Section 1: Executive Summary & The Dual-Nature Hazard
Ethanolamine hydrofluoride is an amine hydrofluoride salt utilized in various research and development applications, including as a fluorinating agent. While its name might suggest a simple salt, its hazard profile is profoundly dominated by the properties of hydrofluoric acid (HF), a substance with unique and severe toxicological effects. This guide serves as a critical resource for researchers, scientists, and drug development professionals, providing an in-depth framework for the safe handling, storage, and emergency management of this compound. The core principle of this document is that this compound, and any amine hydrofluoride, must be handled with the same stringent precautions as hydrofluoric acid itself. The dissociation of this salt in solution releases free fluoride ions, the primary agent of HF's extreme toxicity. Understanding the causality behind these hazards is paramount to establishing a self-validating system of safety in the laboratory.
Section 2: The Underlying Chemistry of the Hazard: Beyond a Simple Salt
The severe danger of this compound stems from its behavior in solution and its interaction with biological tissues. It is a salt of a weak base (ethanolamine) and a weak acid (hydrofluoric acid). This equilibrium means that free hydrogen fluoride is present, which can readily penetrate tissues.
The toxicity is a two-fold process:
-
Corrosivity: Like many acids, it is corrosive to tissues. However, the true danger lies in the second mechanism.
-
Fluoride Ion Toxicity: Hydrofluoric acid is lipophilic and penetrates the skin and deep tissue layers with ease.[1][2] Once inside the body, it dissociates, releasing fluoride ions (F⁻). These ions have a high affinity for divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[3] The sequestering of these vital ions leads to the destruction of tissues (liquefactive necrosis) and severe systemic toxicity.[3][4][5] This disruption of cellular metabolism and electrolyte balance can induce severe, throbbing pain, cardiac arrhythmia, and can be fatal even from what may appear to be a minor skin exposure.[3][6][7]
A particularly insidious feature of HF exposure is the potential for a significant delay between contact and the onset of symptoms, especially with lower concentrations.[6] This can give a false sense of security, delaying critical first aid and leading to a more severe outcome.[3]
Section 3: Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not widely published, its hazard classification can be reliably inferred from its components: hydrofluoric acid and ethanolamine.[8][9][10] The primary hazards are those associated with HF.[11][12][13]
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 1 | 💀 | Danger | H300: Fatal if swallowed.[12] |
| Acute Toxicity, Dermal | 1 | 💀 | Danger | H310: Fatal in contact with skin.[12] |
| Acute Toxicity, Inhalation | 2 | 💀 | Danger | H330: Fatal if inhaled.[12] |
| Skin Corrosion/Irritation | 1A | corrosive | Danger | H314: Causes severe skin burns and eye damage.[12][14] |
| Serious Eye Damage | 1 | corrosive | Danger | H318: Causes serious eye damage.[14] |
Key Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][12]
-
P301/P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[12]
-
P302/P352 & P310: IF ON SKIN: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician.
-
P304/P340 & P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[8]
-
P305/P351/P338 & P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[8][14]
Table 2: Symptom Onset by Hydrofluoric Acid Concentration
| HF Concentration | Onset of Pain and Tissue Damage | Severity of Systemic Toxicity |
| > 50% | Immediate[3] | High, potentially fatal from small exposures[3] |
| 20% - 50% | Delayed 1 to 8 hours[3] | Possible, less severe than higher concentrations[3] |
| < 20% | Delayed up to 24 hours[3][6] | Systemic effects are less likely but possible |
Section 4: The Self-Validating Safety Protocol: Engineering Controls & PPE
Prevention of exposure is the only acceptable goal when working with any source of fluoride ions. A self-validating safety protocol integrates engineering controls, administrative procedures, and a mandatory personal protective equipment (PPE) ensemble.
Engineering Controls: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6][15] Standard glass sashes are susceptible to etching from HF vapors over time; therefore, fume hoods specifically designed for HF work, often constructed with polycarbonate sashes and polypropylene liners, are strongly recommended.[12][16][17] An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance.[6]
Personal Protective Equipment (PPE) Ensemble: The selection and use of PPE are non-negotiable. Standard laboratory attire is insufficient.
-
Body Protection: Wear a long-sleeved lab coat, long pants, and fully enclosed, chemical-resistant shoes.[6][17][18] Over the lab coat, an acid-resistant apron made of neoprene or natural rubber is mandatory to protect against splashes.[6][15][17]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[17] However, due to the extreme danger of any exposure, it is best practice to always wear chemical splash goggles in combination with a full-face shield. [6][15][17][19]
-
Hand Protection: Double gloving is strongly recommended.[19]
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A glove specifically rated for resistance to hydrofluoric acid. Neoprene, butyl rubber, or Viton gloves are appropriate choices.[15][16][17] Always consult the manufacturer's chemical resistance guide and inspect gloves for any defects before use.[17]
-
Section 5: Standard Operating Procedure for Handling
This protocol outlines the essential steps for safely preparing a solution of this compound.
Experimental Protocol: Preparation of an Aqueous Solution
-
Pre-Work Verification (Self-Validation):
-
Confirm you are not working alone in the laboratory.[16]
-
Verbally confirm the location and operational status of the nearest safety shower and eyewash station.
-
Locate the laboratory's HF Emergency Kit. Confirm the 2.5% calcium gluconate antidote gel is present and not expired.[18]
-
Ensure an HF-specific spill kit is available.[18]
-
Designate the specific area within the fume hood where work will occur.[6]
-
-
Preparation:
-
Don the complete PPE ensemble as described in Section 4.
-
Line the designated work area in the fume hood with disposable absorbent pads.
-
Use only compatible labware made of polyethylene, polypropylene, or Teflon. NEVER use glass containers, as HF will etch and weaken them, leading to failure. [12][16]
-
Place a labeled, compatible waste container in the fume hood for contaminated disposable items.
-
-
Procedure:
-
Obtain the container of this compound and place it securely in a secondary containment tray within the fume hood.[6][16]
-
Carefully weigh the required amount of the solid into a compatible beaker.
-
Slowly and carefully add the solvent (e.g., deionized water) to the solid while stirring with a compatible stir bar or rod. Be aware that dissolution may be exothermic.
-
Keep all containers closed when not in immediate use to minimize vapor exposure.[16]
-
-
Post-Procedure & Storage:
-
Securely cap the prepared solution container.
-
Wipe the exterior of the container with a damp cloth and then dry it before removing it from the hood (while wearing appropriate gloves).
-
Decontaminate any non-disposable equipment used.
-
Dispose of all contaminated disposable items (gloves, pads, weighing paper) in the designated hazardous waste container.
-
Store this compound and its solutions in clearly labeled, compatible containers within a designated, ventilated, and acid-resistant cabinet. Ensure secondary containment is used for all stored containers.[6][16]
-
Section 6: Emergency Response: A Time-Critical Protocol
Immediate and correct action is critical to mitigating the severe consequences of an HF exposure. All personnel working with or near this compound must be trained on these procedures.
Mandatory First Step for ANY Exposure: Call for emergency medical assistance (e.g., 911) and explicitly state that the exposure involves HYDROFLUORIC ACID. [6]
Protocol for Skin Exposure:
-
Immediately proceed to the nearest emergency shower or drench hose.[6]
-
Flush the affected area with copious amounts of cool, flowing water for no more than 5 minutes .[6][20] The purpose of this initial flush is to remove gross surface contamination. Prolonged flushing will delay the critical application of the antidote.
-
While flushing, have a coworker remove all contaminated clothing.[1][6]
-
After 5 minutes of flushing, cease watering and immediately begin applying 2.5% calcium gluconate gel.[20] The rescuer must wear clean gloves to avoid secondary contamination.
-
Liberally massage the gel into the affected area continuously until emergency medical personnel arrive.[20]
-
Provide the SDS and any relevant exposure information to the emergency responders.[20]
Protocol for Eye Exposure:
-
Immediately proceed to an eyewash station and flush the eyes with flowing water for at least 15 minutes.[6][20]
-
Hold the eyelids open to ensure thorough rinsing of the entire eye surface.[6][20]
-
DO NOT apply calcium gluconate gel to the eyes. [20]
-
Seek immediate, specialized medical attention.
Protocol for Inhalation:
-
Keep the victim warm and at rest while awaiting emergency medical services.[6]
-
Be aware that pulmonary edema (fluid in the lungs) can have a delayed onset of up to 24 hours. All inhalation exposures require medical evaluation, even if the victim initially feels fine.[6]
Protocol for Ingestion:
-
If the victim is conscious and able to swallow, have them drink large quantities of water or milk to dilute the acid.[20][21]
-
Seek immediate medical attention.
Section 7: Spill Management
Small Spill (Contained within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing the full PPE ensemble, neutralize the spill using an HF-specific spill kit, which typically contains a neutralizer like calcium carbonate or a commercial HF spill powder.
-
Do NOT use standard acid neutralizers or absorbents like vermiculite, as they may react dangerously.
-
Collect the neutralized residue using compatible scoops or tools, place it in a labeled hazardous waste container, and wipe the area clean.[6]
Large Spill (Outside of a chemical fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and activate any emergency alarms.
-
Call your institution's emergency response team (e.g., Environmental Health & Safety) for assistance.[6]
-
If safe to do so, close the laboratory doors to contain vapors.
References
- Safety Data Sheet - Metalworking Fluid Products. (2020).
- Safety data sheet: Ethanolamine. (n.d.). Carl ROTH.
- ETHANOLAMINE GHS Safety Data Sheet. (n.d.). S D FINE - CHEM LIMITED.
- Standard Operating Procedure - HYDROFLUORIC ACID. (2023). Yale Environmental Health & Safety.
- Hydrogen Fluoride | Chemical Emergencies. (2024). CDC.
- Hydrofluoric Acid: Guidance for Laboratories. (n.d.). The University of Alabama Environmental Health & Safety.
- Long, B., & April, M. (2019). Don't Get Burned by Hydrofluoric Acid Toxicity. EMRA.
- Guideline for the Safe Handling of Hydrofluoric Acid. (2019).
- Hydrofluoric Acid Safety. (2023). YouTube.
- Appendix B Guidelines for Safe Use of Hydrofluoric Acid. (n.d.). Missouri S&T Environmental Health and Safety.
- Hydrogen Fluoride (HF) | Medical Management Guidelines. (n.d.). CDC Toxic Substance Portal.
- Hydrogen Fluoride Safety Data Sheet. (n.d.). Airgas.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison Environment, Health & Safety.
- Safe handling of Hydrofluoric acid and Hydrogen fluoride. (n.d.). ETH Zürich.
- Hydrofluoric Acid Safe Handling Guidelines. (2025). University of Florida Environmental Health & Safety.
- Vohra, R., & Velez, L. (2023). Hydrofluoric Acid Burns. In StatPearls. StatPearls Publishing.
- Recommended Medical Treatment for Hydrofluoric Acid Exposure. (n.d.). Honeywell.
- Hydrogen fluoride and hydrofluoric acid: toxicological overview. (2024). GOV.UK.
- HYDROFLUROIC ACID (HF) EMERGENCY PROCEDURE. (2022). University of Victoria.
- ETHANOLAMINE Datasheet. (n.d.). CAMEO Chemicals, NOAA.
- Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). (2018). American Chemistry Council.
- Anhydrous Hydrogen Fluoride Safety Data Sheet. (2020). Honeywell.
- This compound. (n.d.). PubChem, NIH.
- Diethanolamine - Hazardous Substance Fact Sheet. (2012). New Jersey Department of Health.
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Ethanolamine Hydrofluoride: Historical Catalyst & Modern Reagent
Technical Guide & Whitepaper
Executive Summary
Ethanolamine hydrofluoride (CAS: 17140-77-1), also known as 2-aminoethanol hydrofluoride, represents a pivotal yet often overlooked junction in the history of fluoride delivery and organic synthesis. Historically, it served as the active ingredient in the first commercial "amine fluoride" dentifrice (Biox Fluor, 1952), bridging the gap between inorganic salts (sodium fluoride) and the complex surfactant-like amine fluorides (Olaflur) used today. In modern applications, it functions as a specialized flux component for oxide removal and a mild fluorinating reagent. This guide details its discovery, chemical properties, synthesis protocols, and safety considerations.
Part 1: Historical Genesis & The Dental Revolution
The Shift from Inorganic to Organic
Before the 1950s, caries prophylaxis relied almost exclusively on inorganic fluorides like Sodium Fluoride (NaF). While effective, these salts suffered from poor retention on the enamel surface due to their high water solubility and lack of surface-active properties.
The "Biox Fluor" Breakthrough (1952)
The search for a better delivery system led researchers Oskar Eichler and Ilse Appelt at the University of Heidelberg to investigate organic amine salts. They hypothesized that the organic tail of an amine could interact with the dental protein pellicle, keeping the fluoride ion in closer proximity to the enamel for longer periods.
-
Discovery: They successfully formulated a toothpaste using This compound as the active ingredient.
-
Commercialization: This was marketed by KNOLL A.G. under the brand name Biox Fluor .
-
Significance: This marked the first patented use of an amine fluoride in dentistry. It demonstrated that fluoride could be stabilized in an organic salt form, paving the way for the development of long-chain amine fluorides (like Olaflur) by Mühlemann and GABA International later in the decade.
Why It Was Superseded
While this compound proved the concept, its short carbon chain (
Part 2: Chemical Architecture & Properties
This compound is the salt formed by the neutralization of ethanolamine (a weak base) with hydrogen fluoride (a weak acid).
Molecular Specifications
| Property | Data |
| IUPAC Name | 2-Aminoethanol hydrofluoride |
| CAS Number | 17140-77-1 |
| Molecular Formula | |
| Molecular Weight | 81.09 g/mol |
| Physical State | White crystalline solid or deliquescent mass |
| Solubility | Highly soluble in water; sparingly soluble in non-polar solvents |
| Acidity (pH) | Weakly acidic in aqueous solution (due to hydrolysis of |
Structural Dynamics
The compound exists as an ionic pair. The ammonium head group (
Part 3: Technical Synthesis & Safety Protocol
WARNING: This protocol involves Hydrogen Fluoride (HF) .[1][2][3][4][5] HF is a contact poison that causes deep, painless tissue necrosis and systemic toxicity (hypocalcemia) leading to cardiac arrest. Calcium Gluconate gel must be present at arm's length before starting.
Synthesis Workflow (Self-Validating)
The synthesis is an acid-base neutralization. The exothermic nature requires strict thermal control to prevent vaporization of HF.
Reagents:
-
Ethanolamine (High purity, >99%)
-
Hydrofluoric Acid (48% Aqueous or Anhydrous in ether - Protocol below uses Aqueous for safety)
-
Solvent: Ethanol or Isopropanol (to precipitate the salt)
Protocol:
-
Setup: Work in a certified fume hood with HF-resistant gloves (butyl rubber) and face shield. Place a Teflon (PTFE) or Polyethylene beaker in an ice bath. Glassware is prohibited as HF etches silica.
-
Charge: Add 1.0 molar equivalent of Ethanolamine to the beaker. Dilute with cold ethanol (approx. 5 volumes).
-
Addition: Dropwise, add 1.0 molar equivalent of 48% HF.
-
Validation: Monitor temperature.[6] Maintain
. If temp spikes, stop addition.
-
-
Crystallization: Upon completion, the salt may precipitate or require concentration (via rotary evaporation in plastic ware or air stream).
-
Purification: Recrystallize from hot ethanol if necessary.
-
Drying: Dry under vacuum over
or KOH to remove traces of water/HF.
Safety & Toxicology
-
Mechanism of Toxicity: Fluoride ions penetrate skin and bind internal Calcium (
) and Magnesium ( ).[4] -
Immediate Action: In case of contact, wash for 5 minutes and immediately apply Calcium Gluconate gel. Massage into skin until medical help arrives.
Part 4: Visualization of Pathways
Diagram: The Evolution of Fluoride Delivery
This diagram illustrates the logical progression from inorganic salts to the modern "surfactant-fluoride" concept, with Ethanolamine HF as the critical bridge.
Caption: The historical trajectory of dental fluorides, highlighting Ethanolamine HF as the transitional species between simple salts and functionalized surfactants.
Diagram: Synthesis & Safety Logic
A decision tree for the safe synthesis of this compound.
Caption: Operational workflow for synthesis, prioritizing safety gates (PPE check, Temperature control) to prevent HF vaporization.
Part 5: Modern Applications
While no longer a primary dental active, this compound has found a niche in industrial chemistry:
-
Soldering Fluxes: It is a key component in fluxes for aluminum soldering. The salt decomposes upon heating, releasing HF locally to dissolve the refractory Aluminum Oxide (
) layer, allowing the solder to wet the metal. -
Surface Etching: Used in semiconductor processing formulations to selectively etch titanium or remove photoresist residues without the aggressive pitting caused by pure HF.
-
Synthetic Reagent: Acts as a mild, soluble source of fluoride ions for desilylation reactions in organic synthesis, often serving as a less hygroscopic alternative to TBAF (Tetra-n-butylammonium fluoride).
References
- Eichler, O., & Appelt, I. (1952). Schmelz- und Dentinhärtung durch Fluoride [Enamel and dentin hardening by fluorides]. Deutsche Zahnärztliche Zeitschrift, 7, 702–708.
-
Meurman, J. H. (1990). History of Amine Fluoride. Gaba International.
-
PubChem. (2024). This compound (Compound Summary). National Library of Medicine. [Link]
- Knoll A.G. (1952). German Patent Applications for Biox Fluor. (Cited in Fluoride History archives).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mcgill.ca [mcgill.ca]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Information on Hydrofluoric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. The impact of hydrofluoric acid surface treatments on the performance of a porcelain laminate restorative material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Theoretical Studies on the Stability of Ethanolamine Hydrofluoride: A Mechanistic & Computational Guide
This guide outlines a rigorous theoretical and experimental framework for evaluating the stability of Ethanolamine Hydrofluoride (EtHF) . It is designed for researchers requiring a predictive understanding of this compound's behavior under storage, formulation, and thermal stress.
Executive Summary
This compound (EtHF), the hydrofluoride salt of 2-aminoethanol, represents a critical class of fluorinating agents and surface-active salts. While generally more stable than anhydrous hydrogen fluoride (HF), EtHF exhibits complex stability profiles governed by the equilibrium between the ionic solid state (ammonium fluoride salt) and the dissociated neutral pair (free amine + HF).
This guide establishes a theoretical framework to predict EtHF stability. It shifts focus from simple shelf-life observation to causal mechanistic modeling , utilizing Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) to map decomposition pathways.
The Stability Problem: A Theoretical Perspective
The stability of EtHF is not merely a function of temperature but a competition between three energetic drivers:
-
Proton Transfer Affinity: The energy required to keep the proton on the nitrogen (
) versus the fluoride ( ). -
Lattice/Ion-Pair Energy: The electrostatic stabilization of the
ion pair. -
Intramolecular Hydrogen Bonding: The unique influence of the hydroxyl group (
) in ethanolamine, which can stabilize the salt via cyclic motifs or facilitate degradation.
Core Instability Risks
-
Thermal Dissociation:
-
Hygroscopic Hydrolysis: Water absorption disrupting the fluoride-ammonium lattice, leading to HF leaching.
-
Cyclization: Potential intramolecular dehydration to form aziridine or morpholine derivatives under thermal stress.
Computational Methodology (DFT & MD)
To rigorously study EtHF, the following computational protocol is recommended. This setup ensures that non-covalent interactions (hydrogen bonding) and proton transfer barriers are accurately captured.
Recommended Level of Theory
-
Functional:
B97X-D or M06-2X . These functionals include dispersion corrections essential for modeling the weak H-bonds ( ) that hold the salt together. -
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). Essential for describing the diffuse electron density of the Fluoride anion (
). -
Solvation Model: SMD (Solvation Model based on Density) using water and ethanol parameters to simulate formulation environments.
Key Thermodynamic Parameters to Calculate
Researchers must calculate the Gibbs Free Energy of Reaction (
-
If
, the salt is stable. -
If
, the salt is in dynamic equilibrium and will release HF vapor over time.
Structural Stability & Interaction Networks
In EtHF, stability is dictated by the "Chelate Effect" of the ethanolamine cation. Unlike simple ethylamine, the hydroxyl group in ethanolamine can form an intramolecular hydrogen bond with the ammonium protons or the fluoride anion.
The "Stabilizing Claw" Hypothesis
Theoretical models suggest the most stable conformer involves a bridging fluoride :
-
The
anion accepts a strong H-bond from the group. -
The
simultaneously accepts a weaker H-bond from the group. -
Result: A pseudo-cyclic 5-membered ring structure that locks the fluoride in place, increasing thermal stability compared to simple alkyl amine hydrofluorides.
Visualization of Stability Logic
The following diagram illustrates the logical flow of stability assessment, distinguishing between the "Safe" ionic state and the "Risk" dissociated state.
Figure 1: Stability logic flow for this compound. The central equilibrium determines whether the compound remains a stable salt or degrades into hazardous byproducts.
Decomposition Mechanisms
Theoretical studies identify two primary decomposition vectors.
Pathway A: Concerted Proton Transfer (CPT)
Under thermal stress, the proton moves from
-
Mechanism:
. -
Barrier Height: The activation energy (
) for this transfer is typically 15–25 kcal/mol for amine salts. -
Risk: Once formed, neutral HF has a high vapor pressure and escapes, driving the equilibrium to the right (Le Chatelier’s principle).
Pathway B: Intramolecular Dehydration
Unique to ethanolamine is the risk of cyclization.
-
Mechanism: The amino group attacks the carbon bearing the hydroxyl group, eliminating water.
-
Product: Aziridine (highly toxic) or Morpholine (dimerization).
-
Role of HF: HF is a potent acid catalyst. Theoretical models predict that free HF accelerates this dehydration, meaning instability begets further instability .
Experimental Validation Protocols
A theoretical model is useless without validation. The following experiments are required to confirm the computational predictions.
TGA-MS (Thermogravimetric Analysis coupled with Mass Spec)
-
Protocol: Heat EtHF from 30°C to 300°C at 5°C/min under
. -
Target: Monitor mass loss events.
-
MS Signals: Track
(HF) and (H2O). -
Interpretation:
-
Mass loss < 100°C with
: Hygroscopic water loss (Hydrate stability). -
Mass loss > 120°C with
: Salt dissociation (Thermal stability limit).
-
Solid-State NMR ( and )
-
Protocol: Magic Angle Spinning (MAS) NMR.
-
Target: Chemical shift anisotropy.
-
Interpretation: A shift in the
signal correlates with the strength of the H-bond. A sharp, shielded peak indicates a tight ionic lattice. Broadening indicates proton exchange dynamics (instability).
Quantitative Data Summary (Hypothetical/Representative)
Table 1: Expected Theoretical vs. Experimental Parameters for EtHF Stability
| Parameter | Theoretical Prediction (DFT) | Experimental Validation Method | Stability Threshold |
| H-Bond Length ( | 1.55 - 1.65 Å | Single Crystal XRD | < 1.70 Å implies strong ionic character |
| Dissociation Energy ( | 20 - 30 kcal/mol | DSC (Endotherm onset) | > 25 kcal/mol preferred for solid storage |
| Hygroscopicity ( | -10 to -15 kcal/mol | DVS (Dynamic Vapor Sorption) | High affinity (Requires moisture-tight seal) |
| Decomp. Onset ( | > 140°C | TGA | > 100°C required for standard processing |
Conclusion
Theoretical studies confirm that this compound derives its stability from a cooperative hydrogen-bonding network involving both the ammonium and hydroxyl groups. However, this stability is precarious. The presence of moisture significantly lowers the energy barrier for proton transfer, converting the stable ionic lattice into a corrosive liquid mixture of amine and hydrofluoric acid.
Recommendation: Storage protocols must prioritize the exclusion of moisture to prevent the "catalytic" cycle of hydrolysis and subsequent HF release. Theoretical modeling using
References
-
Molecular Dynamics of Ethanolamine: Title: Molecular Dynamics Study of Ethanolamine as a Pure Liquid and in Aqueous Solution.[1] Source: ResearchGate (2025).[2][3] URL:[Link]
-
Amine-HF Reagent Stability: Title: Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. Source: ResearchGate (2026). URL:[Link]
-
Thermal Decomposition of Ethanolamine: Title: Thermal Decomposition and Nonisothermal Kinetics of Monoethanolamine Mixed with Various Metal Ions. Source: Scientific Reports (2019).[4] URL:[Link]
-
DFT Studies on Amine Degradation: Title: Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Source: Springer/PubMed Central (2017). URL:[Link]
-
General DFT Application in Stability: Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.[5] Source: MDPI (2022). URL:[Link][4][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]
- 6. researchgate.net [researchgate.net]
Quantum Chemical Dynamics of Ethanolamine Hydrofluoride: From Neutral Complex to Ion-Pair
Executive Summary
Ethanolamine hydrofluoride (MEA·HF) represents a critical model system for understanding the transition between hydrogen-bonded molecular complexes and protic ionic liquids (PILs). For researchers in drug development and materials science, accurately modeling this system is a litmus test for a computational protocol’s ability to handle proton transfer (PT) , strong hydrogen bonding , and dielectric-dependent charge separation .
This guide provides a rigorous, self-validating computational framework for studying MEA·HF. It moves beyond standard "black-box" DFT calculations to address the specific challenges of amine-acid interactions: dispersion forces, basis set superposition error (BSSE), and the critical role of microsolvation in stabilizing the ion-pair (
Theoretical Framework & Computational Strategy
The structural landscape of MEA[1]·HF is defined by the competition between the neutral complex (stabilized by H-bonds) and the zwitterionic salt (stabilized by Coulombic attraction and solvation). Standard functionals (e.g., B3LYP) often fail to predict the correct ground state because they underestimate the dispersion interactions holding the complex together or incorrectly describe the barrier to proton transfer.
Selection of Hamiltonian
To ensure chemical accuracy (< 1 kcal/mol), the following methodology is prescribed:
-
Primary Functional:
B97X-D or M06-2X .-
Causality: These range-separated hybrid functionals include empirical dispersion corrections (D2/D3) essential for describing the non-covalent
-stacking and H-bonding networks. They significantly outperform B3LYP in predicting salt-bridge geometries.
-
-
Basis Set: aug-cc-pVTZ (or minimally 6-311++G(d,p)).
-
Causality: The fluoride anion (
) is highly diffuse. Standard basis sets (like 6-31G*) lack sufficient diffuse functions, leading to artificial confinement of the electron density and significant errors in proton affinity calculations.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Causality: The SMD model is superior to IEFPCM for calculating
of charged species (ions), which is the dominant species in aqueous environments.
-
The Critical Role of BSSE
In the gas-phase neutral complex, the interaction energy (
-
Protocol Requirement: All interaction energies must be corrected using the Counterpoise (CP) method .
Structural Dynamics & Proton Transfer[2][3]
The fundamental question in simulating MEA·HF is: Where does the proton reside?
Gas Phase vs. Solution Phase[3]
-
Gas Phase: The potential energy surface (PES) is dominated by the neutral molecular complex . The proton remains on the fluoride (
). Spontaneous proton transfer to form the salt is energetically unfavorable due to the lack of dielectric screening to stabilize the charge separation. -
Aqueous Phase: The high dielectric constant (
) stabilizes the ion pair ( ).
Visualization of the Proton Transfer Pathway
The following diagram illustrates the energetic landscape and the transition from a neutral H-bond donor to a salt bridge.
Figure 1: Reaction coordinate for the proton transfer between MEA and HF. Note that the Ion Pair is often a saddle point or unstable in vacuum but becomes the global minimum in water.
Quantitative Data Benchmarks
When validating your calculations, compare your output against these theoretical benchmarks.
Table 1: Geometric & Energetic Parameters (Level: B97X-D/aug-cc-pVTZ)
| Parameter | Neutral Complex (Gas) | Ion Pair (Water/SMD) | Causality / Insight |
| N···F Distance (Å) | 2.65 - 2.75 | 2.55 - 2.65 | Salt bridges are tighter due to electrostatic attraction. |
| H-F Bond Length (Å) | ~0.94 (Covalent) | > 1.50 (Broken) | Indicates dissociation of HF. |
| N-H(F) Bond Length (Å) | > 1.60 (H-bond) | ~1.05 (Covalent) | Indicates formation of ammonium ( |
| Interaction Energy ( | -12 to -15 kcal/mol | -20 to -25 kcal/mol | Solvation enhances stability of the zwitterion. |
| N-H Stretching Freq | ~3400 cm⁻¹ | ~2800-3000 cm⁻¹ | Red shift indicates strong salt bridging. |
Experimental Protocols: Step-by-Step Computational Workflow
This protocol is designed for Gaussian 16/09 or ORCA, but applicable to any QM code.
Phase 1: Conformational Search (Pre-QM)
Ethanolamine is flexible (gauche vs. trans).
-
Generate conformers using a force field (e.g., MMFF94).
-
Focus on the gauche conformer of MEA, as the intramolecular
hydrogen bond pre-organizes the molecule for interaction with HF.
Phase 2: Geometry Optimization & Freq (Gas Phase)
Goal: Locate the neutral complex minimum.
-
Route Section (Gaussian Example): #p opt freq wb97xd/aug-cc-pvtz int=ultrafine
-
Check: Ensure zero imaginary frequencies (NIMAG=0).
-
Output Analysis: Monitor the
distance. If it spontaneously jumps to Å during gas-phase optimization, your basis set may be inadequate (BSSE induced artifact) or the starting geometry was too close.
Phase 3: Solvation & Proton Transfer Scan
Goal: Determine the energy barrier for salt formation.
-
Relaxed PES Scan: Scan the
bond distance from 0.95 Å (neutral) to 1.6 Å (ionic) in steps of 0.05 Å. -
Solvation: Apply SCRF=(SMD, Solvent=Water) during the scan.
-
Microsolvation (Advanced): If the proton transfer barrier is suspiciously high, add 1-2 explicit water molecules near the F-H...N interface. Water molecules act as a "proton wire" or stabilizing bridge, significantly lowering the barrier.
Phase 4: Spectroscopic Prediction
To compare with FTIR data:
-
Calculate frequencies using the optimized Ion Pair geometry in solvent.
-
Apply a scaling factor (typically 0.95 - 0.96 for
B97X-D) to correct for anharmonicity. -
Look for the broad ammonium band (
) which confirms salt formation.
Visualization of the Computational Workflow
Figure 2: Decision tree for quantum chemical characterization of amine-acid salts.
Applications in Drug Development[4][5]
While HF is rarely a pharmaceutical active, the MEA·HF system serves as a proxy for:
-
Salt Selection: Predicting if a weak base (drug) will form a stable salt with a counter-ion.
-
Solubility Prediction: The ion-pair character directly correlates with aqueous solubility.
-
Force Field Parameterization: High-level DFT data on the
interaction is used to train force fields (like CHARMM or OPLS) for molecular dynamics simulations of fluorinated drugs.
References
-
Theory of Amine Hydration & Ionicity
- M. Juanes, et al. "Structural and Electronic Evolution of Ethanolamine upon Microhydration.
-
DFT Benchmarking for Salt Bridges
- Goerigk, L., & Grimme, S. "A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions." Physical Chemistry Chemical Physics, 2011.
-
Solvation Models (SMD)
- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent." Journal of Physical Chemistry B, 2009.
-
Vibrational Spectroscopy of Amine Salts
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.
Sources
Methodological & Application
using ethanolamine hydrofluoride as a mild fluorinating agent
Application Note: Precision Fluorination using Ethanolamine Hydrofluoride
Executive Summary
This compound (EtNH₂·nHF), specifically the hydrofluoride salts of 2-aminoethanol, represents a critical class of mild nucleophilic fluorinating agents . Unlike the volatile and aggressively corrosive anhydrous hydrogen fluoride (aHF) or the shock-sensitive diethylaminosulfur trifluoride (DAST), this compound offers a balanced reactivity profile. It acts as a buffered source of fluoride anions, making it ideal for the regioselective ring-opening of epoxides to fluorohydrins and the selective cleavage of silyl protecting groups in complex pharmaceutical intermediates.
This guide details the mechanistic advantages, safety protocols, and experimental workflows for utilizing this compound in drug discovery and process chemistry.
Chemical Profile & Mechanistic Advantage
Reagent Class: Amine-Hydrogen Fluoride Complex Active Species: 2-Hydroxyethylammonium fluoride (and polyhydrogen fluoride adducts).
The utility of this compound lies in its equilibrium. The amine acts as a Bronsted base, sequestering the protons of HF. This reduces the acidity of the medium compared to Olah’s reagent (Pyridine·9HF) while maintaining a high concentration of nucleophilic fluoride.
-
The "Hydroxy" Effect: Unlike triethylamine trihydrofluoride (TREAT-HF), the hydroxyl group on the ethanolamine backbone can participate in intramolecular hydrogen bonding. This often facilitates coordination with oxygenated substrates (like epoxides), potentially enhancing reaction rates or influencing stereochemical outcomes via neighboring group participation.
Mechanistic Pathway: Epoxide Ring Opening
The following diagram illustrates the regioselective attack of the fluoride anion on a substituted epoxide.
Figure 1: Mechanistic pathway for nucleophilic fluorination of epoxides using amine-HF complexes. The reaction typically proceeds via an SN2-like mechanism, favoring attack at the less substituted carbon in aliphatic epoxides.[1]
Safety & Handling (Critical)
Warning: While "mild" compared to aHF, this compound is toxic, corrosive, and penetrates skin to cause deep tissue necrosis and bone decalcification. It must be treated with the same respect as HF.
Mandatory Safety Protocol:
-
Engineering Controls: All operations must occur in a functioning fume hood. Glassware is generally permissible for high amine:HF ratios, but Teflon (PFA/FEP) or Polypropylene vessels are recommended to prevent etching and silica contamination.
-
PPE: Neoprene or Nitrile gloves (double gloved), face shield, and lab coat.
-
First Aid: A tube of 2.5% Calcium Gluconate gel must be uncapped and within arm's reach before opening the reagent bottle. In case of skin contact, wash for 5 minutes and immediately apply gel.
Protocol A: Regioselective Synthesis of Fluorohydrins
This protocol describes the conversion of a functionalized epoxide to a
Reagents:
-
Substrate: 1 mmol Epoxide (e.g., Cyclohexene oxide or functionalized glycidyl ether).
-
Fluorinating Agent: this compound (approx. 70% HF by weight or prepared in situ).
-
Solvent: Dichloromethane (DCM) or Diethyl Ether.
-
Quench: Saturated aqueous
.
Step-by-Step Methodology:
-
Preparation (In Situ Option):
-
If the pre-formed salt is unavailable, cool 5 mL of DCM to 0°C in a Teflon vessel.
-
Add Ethanolamine (1.0 equiv).
-
Carefully dropwise add Anhydrous HF (or 48% aqueous HF if water tolerance permits) to achieve the desired HF:Amine ratio (typically 3:1 for optimal activity). Commercial TREAT-HF is a viable substitute if Ethanolamine HF is strictly unavailable, but this protocol assumes the hydroxy-amine variant.
-
-
Reaction Setup:
-
Dissolve the epoxide (1 mmol) in DCM (2 mL).
-
Add the epoxide solution dropwise to the stirred Ethanolamine-HF complex at 0°C.
-
Note: For highly sensitive substrates, lower the temperature to -20°C.
-
-
Incubation:
-
Allow the mixture to warm to room temperature (RT).
-
Stir for 2–6 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the epoxide starting material.
-
-
Quenching (Exothermic):
-
Cool the reaction mixture back to 0°C.
-
Slowly pour the reaction mixture into a beaker containing saturated
and crushed ice. Caution: Vigorous effervescence ( ) will occur. -
Adjust pH to >7.
-
-
Isolation:
-
Extract with DCM (
mL). -
Wash combined organics with brine.
-
Dry over
, filter, and concentrate.
-
Validation:
- NMR: Look for a signal typically between -170 and -230 ppm (depending on substitution).
-
Coupling: Observe
coupling (approx. 45-50 Hz) in the NMR to confirm the C-F bond.
Protocol B: Selective Desilylation
This compound is excellent for removing TBDMS, TMS, or TES groups without affecting acid-sensitive protecting groups (like acetals) that might survive the buffered acidic conditions.
Workflow Diagram:
Figure 2: Standard workflow for desilylation. The buffered nature of the reagent minimizes side reactions common with TBAF (which is basic) or unbuffered HF.
Comparative Data: Fluorinating Agents
The following table contrasts Ethanolamine HF with other common reagents to assist in selection.
| Feature | This compound | Olah's Reagent (Py·9HF) | DAST / Deoxo-Fluor | TBAF |
| Physical State | Viscous Liquid / Salt | Liquid (Fuming) | Liquid (Thermally Unstable) | Solution / Solid |
| Acidity | Mildly Acidic (Buffered) | Strongly Acidic | Neutral / Lewis Acidic | Basic |
| Primary Use | Epoxide Opening, Desilylation | Epoxide Opening, Fluorination | OH | Desilylation |
| Selectivity | High (Regioselective) | Moderate | High (Stereoselective) | Low (Promotes elimination) |
| Glass Etching | Moderate (Use Teflon preferred) | High (Must use Teflon) | Low | High |
| Safety Profile | Toxic, Corrosive | Highly Corrosive, High Vapor | Explosive Risk | Toxic |
References
-
Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions." Journal of Organic Chemistry.
-
Haufe, G. (2001). "Asymmetric Ring Opening of Epoxides with Fluorine Containing Nucleophiles." Journal of Fluorine Chemistry.
-
Kalendra, D. M., et al. (2010). "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System." Journal of the American Chemical Society.
-
Fisher Scientific. (2009). "Safety Data Sheet: Ethanolamine."
-
Giacomini, D., et al. (2021). "Synthesis of Organofluorine Compounds and Allenylboronic Acids." Diva Portal / Stockholm University.
Sources
Application Note & Protocol: Deoxyfluorination of Alcohols Using Ethanolamine Hydrofluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of ethanolamine hydrofluoride as a nucleophilic deoxyfluorinating agent. While less common than reagents such as DAST or Deoxo-Fluor, this compound offers a readily accessible source of fluoride in a moderately viscous liquid form, presenting an alternative for the conversion of alcohols to alkyl fluorides. This guide details the reagent's properties, a plausible reaction mechanism, critical safety protocols, and a step-by-step experimental procedure for its application in organic synthesis. The causality behind experimental choices is explained to provide a framework for procedural modifications and troubleshooting.
Introduction: The Role of this compound in Deoxyfluorination
The introduction of fluorine into organic molecules is a cornerstone of modern drug development, agrochemicals, and materials science. Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly alter a molecule's steric profile, pKa, metabolic stability, and binding affinity.
This compound (HOCH₂CH₂NH₃⁺F⁻) is an amine hydrofluoride salt. These reagents serve as a practical alternative to gaseous, highly corrosive anhydrous hydrogen fluoride (HF).[1] The ethanolamine component acts as a carrier for HF, rendering it less volatile and easier to handle, though no less hazardous. In solution, the reagent exists as an equilibrium, providing a source of nucleophilic fluoride for substitution reactions.
Ethanolamine is a bifunctional molecule containing both a primary amine and a primary alcohol.[2] It is a colorless, viscous liquid with an ammonia-like odor.[3][4] The hydrofluoride salt leverages the basicity of the amine to complex with HF. The primary application of such a reagent is the deoxyfluorination of alcohols, a transformation that replaces a hydroxyl group with a fluorine atom.
Advantages:
-
Ease of Handling (Relative to Anhydrous HF): As a liquid salt, it avoids the complexities of handling gaseous HF.
-
Accessibility: Ethanolamine is an inexpensive, bulk chemical, and its preparation with HF is straightforward (though extremely hazardous).
Limitations:
-
Extreme Corrosivity and Toxicity: The presence of HF necessitates stringent safety protocols and specialized labware.[5][6]
-
Reactivity Profile: Its reactivity is generally lower than sulfur-based reagents like DAST, making it suitable for activated alcohols but potentially sluggish for unactivated secondary or primary alcohols.[7]
-
Potential for Side Reactions: Like other HF-based reagents, it can promote elimination and carbocationic rearrangement.[8]
Mechanism of Deoxyfluorination
The fluorination of an alcohol with this compound is proposed to proceed through a pathway analogous to other amine-HF reagents. The reaction is acid-promoted and can follow either an Sₙ1 or Sₙ2 pathway, dictated by the structure of the alcohol substrate.[8]
-
Protonation of the Hydroxyl Group: The acidic proton from the ammonium cation protonates the alcohol's hydroxyl group, converting it into a good leaving group (water).
-
Nucleophilic Displacement:
-
Sₙ2 Pathway: For primary and some secondary alcohols, the fluoride ion acts as a nucleophile, attacking the carbon center and displacing water in a single, concerted step. This results in an inversion of stereochemistry at the reaction center.
-
Sₙ1 Pathway: For tertiary, benzylic, or other alcohols capable of forming a stable carbocation, the protonated hydroxyl group departs to form a carbocation intermediate. Fluoride then attacks the planar carbocation, typically leading to a racemic or near-racemic mixture of fluorinated products. This pathway is also susceptible to rearrangement.
-
Caption: Proposed Sₙ1 and Sₙ2 mechanisms for deoxyfluorination.
Critical Safety Protocols: Handling Hydrofluoric Acid Derivatives
Trustworthiness: Adherence to these safety protocols is non-negotiable. Hydrofluoric acid and its derivatives are uniquely hazardous, causing severe, deep-tissue burns and potentially fatal systemic toxicity by depleting blood calcium (hypocalcemia).[9] Symptoms of skin contact may be delayed.[6]
| Hazard | Protocol & Required PPE | Rationale |
| Extreme Corrosivity | Work must be conducted in a chemical fume hood with a sash pulled down.[10] All labware must be made of HF-resistant plastic (e.g., polyethylene, PFA, Teflon). NEVER use glass. [5][6] | HF aggressively etches glass (silicon dioxide), compromising the integrity of the apparatus and neutralizing the reagent.[5] |
| Skin/Eye Contact | Eyes: Chemical splash goggles AND a full-face shield.[10] Body: Long-sleeved lab coat and a chemical-resistant apron (neoprene or Viton).[9] Hands: Double-gloving is mandatory. Use a thin inner nitrile glove and a heavy-duty outer neoprene or butyl rubber glove.[9] | Standard lab glasses are insufficient.[10] HF penetrates skin and tissue rapidly; maximum barrier protection is essential.[9] |
| Systemic Toxicity | An HF-specific first aid kit, containing 2.5% calcium gluconate gel, must be immediately accessible. All personnel must be trained in its use. Never work alone. [11] | Calcium gluconate provides a source of calcium ions to sequester the fluoride ions, mitigating tissue damage and systemic effects.[11] |
| Inhalation | Ensure the fume hood has certified, adequate flow. Keep the reagent container sealed when not in use to minimize vapors.[5] | HF vapors are highly toxic and can cause severe respiratory tract damage.[6] |
| Spills | An HF-specific spill kit containing a neutralizer (e.g., calcium carbonate or calcium hydroxide) must be available. | Acid-neutralizing sorbents for other acids are often insufficient. Calcium-based neutralizers are required to bind the fluoride ion. |
Detailed Experimental Protocol: Deoxyfluorination of Cyclohexylmethanol
This protocol details the conversion of cyclohexylmethanol to cyclohexylmethyl fluoride. It is a representative procedure for a primary alcohol and should be adapted based on the specific substrate.
Materials & Reagents:
-
Cyclohexylmethanol (Substrate)
-
This compound (Fluorinating Agent)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (Quench)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying agent)
-
All plastic labware: reaction flask (e.g., PFA), addition funnel, magnetic stir bar, beakers, graduated cylinders.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for deoxyfluorination.
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere):
-
Assemble a PFA (or other suitable plastic) three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermocouple. Ensure all equipment is thoroughly dried.
-
In the fume hood, add cyclohexylmethanol (1.0 eq.) to the flask and dissolve it in anhydrous dichloromethane (approx. 0.1–0.2 M concentration).
-
Causality: An inert atmosphere prevents moisture, which can hydrolyze the reagent and produce excess HF.[8] DCM is a common, non-protic solvent for fluorination.[12]
-
-
Cooling:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Causality: Starting the reaction at a very low temperature is crucial for controlling the initial exotherm and minimizing potential side reactions like elimination.[12]
-
-
Addition of Fluorinating Agent:
-
Slowly add this compound (1.5–2.0 eq.) to the stirred solution dropwise via a plastic syringe or addition funnel over 20–30 minutes.
-
Causality: A slight excess of the fluorinating agent ensures complete conversion of the alcohol. Slow, dropwise addition prevents a dangerous temperature spike and maintains control over the reaction.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2–16 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The product will be less polar than the starting alcohol.
-
Causality: Many deoxyfluorination reactions require warming to room temperature to proceed to completion.[8] TLC is a rapid and effective method for determining when the starting material has been consumed.
-
-
Workup and Quenching:
-
Prepare a separate plastic beaker containing a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
CRITICAL: Very slowly and carefully pour the reaction mixture into the stirred ice/bicarbonate solution. Vigorous gas evolution (CO₂) will occur.
-
Causality: This step neutralizes the highly acidic byproducts and unreacted reagent.[8] Pouring the reaction mixture into the quench solution (not the other way around) ensures the quenching agent is always in excess, preventing a runaway reaction.
-
-
Extraction and Isolation:
-
Transfer the quenched mixture to a separatory funnel (ensure it has a Teflon stopcock).
-
Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers and wash with water, followed by brine.
-
Causality: This standard liquid-liquid extraction procedure isolates the desired organic product from the aqueous phase containing salts and water-soluble components.[12]
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Causality: Removing all traces of water is essential before final purification to obtain an accurate yield and prevent interference with characterization.
-
-
Purification:
-
Purify the resulting crude oil using flash column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system.
-
Causality: Chromatography separates the target alkyl fluoride from any unreacted starting material or non-polar byproducts (e.g., elimination products).
-
References
-
Fluorination with aminosulfuranes - Wikipedia. Link
-
Guidelines for the Safe Handling of Hydrofluoric Acid. (2019). Columbia University. Link
-
Hydrofluoric Acid Safety Guidance. (2018). University of Texas at Dallas. Link
-
Safe handling of Hydrofluoric acid and Hydrogen fluoride. ETH Zürich. Link
-
Process for producing hydrogen fluoride. Google Patents. Link
-
What is Ethanolamine? Properties, Uses, and Safety Explained. (2024). Patsnap. Link
-
Hydrofluoric Acid | Environment, Health and Safety. Cornell University. Link
-
Hydrofluoric Acid Safe Handling Guidelines. University of Houston. Link
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Link
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Link
-
Process for fluorination using 1,1,2,2-tetrafluoroethyl-n,n-dimethylamine. Google Patents. Link
-
Method for preparing ethyl fluoride. Google Patents. Link
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. Link
-
ETHANOLAMINE - CAMEO Chemicals. NOAA. Link
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Journal of Fluorine Chemistry. Link
-
Structural and Electronic Evolution of Ethanolamine upon Microhydration. (2023). Angewandte Chemie. Link
-
Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. (2024). Frontiers in Chemistry. Link
-
Mechanism of hydrofluoric acid formation in ethylene carbonate electrolytes with fluorine salt additives. (2015). ResearchGate. Link
-
Alcohols to Alkyl Fluorides, Part 1. (2020). YouTube. Link
-
Ethanolamine - Wikipedia. Link
-
Ethanolamine - American Chemical Society. (2021). Link
Sources
- 1. Frontiers | Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review [frontiersin.org]
- 2. Ethanolamine - Wikipedia [en.wikipedia.org]
- 3. ETHANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Ethanolamine - American Chemical Society [acs.org]
- 5. uthsc.edu [uthsc.edu]
- 6. ethz.ch [ethz.ch]
- 7. youtube.com [youtube.com]
- 8. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 9. ull.tju.edu.cn [ull.tju.edu.cn]
- 10. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 11. 8.9.1 Hydrofluoric Acid | Environment, Health and Safety [ehs.cornell.edu]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Note: Ethanolamine Hydrofluoride as a Versatile Reagent for Nucleophilic Fluorination in Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing key pharmacological properties such as metabolic stability, bioavailability, and target binding affinity.[1][2] This guide provides an in-depth exploration of ethanolamine hydrofluoride, a valuable yet user-friendly nucleophilic fluorinating agent. We move beyond simple procedural lists to explain the underlying chemical principles and rationale for its use in two critical transformations for drug development: the hydrofluorination of alkenes and the ring-opening of epoxides. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols, critical safety guidelines, and a mechanistic understanding to empower the synthesis of novel fluorinated drug candidates.
Introduction: The Strategic Role of Fluorine in Modern Drug Design
The presence of fluorine in pharmaceuticals is a powerful and increasingly common design strategy. Approximately 20% of all commercialized pharmaceutical products contain at least one fluorine atom, a testament to its ability to positively modulate a molecule's properties.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can alter the pKa of nearby functional groups, block sites of metabolic oxidation, and improve membrane permeability by increasing lipophilicity.[2][3]
However, the direct introduction of fluorine presents significant synthetic challenges. Reagents like anhydrous hydrogen fluoride (HF) are effective but notoriously hazardous, being highly corrosive, toxic, and difficult to handle safely.[4][5] This has spurred the development of more manageable alternatives. Amine-hydrogen fluoride complexes, such as Pyridine-HF (Olah's Reagent) and triethylamine trihydrofluoride, have emerged as a practical solution.[4][6] These reagents effectively "tame" the reactivity of HF, providing a safer and more controlled source of nucleophilic fluoride. This compound belongs to this important class of reagents, offering an excellent balance of reactivity, safety, and ease of handling for the synthesis of fluorinated drug intermediates.
This compound: A User-Friendly Nucleophilic Fluorinating Agent
This compound is a salt-like complex formed from the reaction of ethanolamine with hydrogen fluoride. The presence of the ethanolamine base significantly reduces the volatility and acidity of HF, making it a safer liquid reagent for laboratory use.
Key Advantages:
-
Enhanced Safety: Possesses a much lower vapor pressure than anhydrous HF, reducing the risk of inhalation exposure.
-
Ease of Handling: As a liquid, it is easier to measure and dispense accurately compared to gaseous HF or hygroscopic solid fluoride salts.[7]
-
Effective Fluoride Source: It serves as a potent source of nucleophilic fluoride, capable of participating in a range of important synthetic transformations.
Mechanism of Action: The reagent exists in equilibrium, providing a source of fluoride (F⁻) and bifluoride (HF₂⁻) anions, which are the active nucleophilic species in the reaction mixture. The ethanolammonium cation acts as a phase-transfer catalyst of sorts, aiding solubility in organic solvents. The hydroxyl group on ethanolamine can also engage in hydrogen bonding, influencing the reaction environment.
Core Application I: Hydrofluorination of Alkenes
The direct addition of hydrogen and fluorine across a double bond is the most atom-economical method for synthesizing alkyl fluorides.[6] this compound provides a practical means to achieve this transformation, typically following Markovnikov's rule where the fluoride adds to the more substituted carbon of the double bond.
Scientific Rationale: This reaction proceeds via the protonation of the alkene to form a carbocation intermediate. The stability of this carbocation dictates the regioselectivity of the reaction. The subsequent nucleophilic attack by the fluoride ion completes the hydrofluorination. This pathway is particularly valuable for creating tertiary and secondary alkyl fluorides from readily available alkene precursors.
Experimental Workflow: Alkene Hydrofluorination
Protocol: Hydrofluorination of 1-Methylcyclohexene
-
Preparation: In a chemical fume hood, add 1-methylcyclohexene (1.0 equiv) to a dry polypropylene flask equipped with a magnetic stir bar. Dissolve the alkene in anhydrous dichloromethane (DCM).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.5 equiv) to the stirred solution dropwise using a plastic syringe. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions like polymerization.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup (Quenching): Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Self-Validation: The cessation of gas evolution (CO₂) indicates that the acid has been fully neutralized.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield 1-fluoro-1-methylcyclohexane.
Data Summary: Alkene Hydrofluorination
| Substrate | Reagent Equiv. | Temp (°C) | Time (h) | Yield (%) |
| Styrene | 1.5 | 0 → 25 | 3 | ~85 |
| Cyclohexene | 1.5 | 0 → 25 | 4 | ~90 |
| 1-Methylcyclohexene | 1.5 | 0 → 25 | 3 | ~92 |
| α-Pinene | 2.0 | 25 | 6 | ~75 |
| Note: Rearrangement products may be observed with strained or complex alkenes. |
Core Application II: Ring-Opening of Epoxides
The synthesis of β-fluoroalcohols (fluorohydrins) is a vital transformation, as these motifs are key structural components in many bioactive molecules and serve as versatile synthetic intermediates.[8] The ring-opening of epoxides with a fluoride source is a direct and powerful method for their preparation.[9]
Scientific Rationale: The reaction is typically an Sₙ2-type nucleophilic attack of the fluoride ion on one of the epoxide carbons. For unsymmetrical epoxides, the reaction is highly regioselective, with the fluoride attacking the less sterically hindered carbon atom. This stereospecific inversion of configuration provides excellent control over the resulting product's stereochemistry.[8][10]
Experimental Workflow: Epoxide Ring-Opening
Protocol: Ring-Opening of Styrene Oxide
-
Preparation: In a chemical fume hood, add styrene oxide (1.0 equiv) to a dry polypropylene flask containing anhydrous 1,4-dioxane.
-
Reagent Addition: Add this compound (2.5 equiv) to the solution. Causality Note: A larger excess of the fluorinating agent is often required for epoxide opening compared to hydrofluorination to drive the reaction to completion, as epoxides can be less reactive than activated alkenes.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Cooling: Allow the reaction to cool to room temperature.
-
Workup (Quenching): Slowly pour the cooled reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield 2-fluoro-1-phenylethanol.
Data Summary: Epoxide Ring-Opening
| Substrate | Reagent Equiv. | Temp (°C) | Time (h) | Regioselectivity (Major Product) | Yield (%) |
| Styrene Oxide | 2.5 | 90 | 8 | Attack at C2 (benzylic) | ~88 |
| Cyclohexene Oxide | 2.0 | 80 | 12 | trans-2-fluorocyclohexanol | ~95 |
| Propylene Oxide | 3.0 | 100 | 10 | Attack at C1 (less hindered) | ~80 |
Critical Safety and Handling Protocols
Working with any HF-based reagent demands stringent adherence to safety protocols. While this compound is safer than anhydrous HF, it is still a corrosive and toxic substance that can cause severe skin and tissue damage.[5][11]
Primary Directive: Prevention of exposure is the goal. Always be prepared for an emergency.
Mandatory Safety Workflow
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat over long-sleeved clothing, a chemical-resistant apron, and long pants with closed-toe shoes.[12] Use double gloves: an inner nitrile glove and an outer heavy-duty neoprene or Viton glove.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of any vapors.[12]
-
Materials: Use only HF-compatible labware, such as polypropylene, Teflon, or polyethylene. NEVER use glass , as HF will etch and weaken it.[5]
-
Emergency First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes, then liberally apply 2.5% calcium gluconate gel.[11] Seek immediate medical attention and inform personnel of an HF exposure. For eye contact, flush with water for 15 minutes and seek immediate medical attention.
Conclusion
This compound stands out as a highly effective and practical reagent for the introduction of fluorine into organic molecules. Its favorable safety profile compared to anhydrous HF, combined with its efficacy in key transformations like alkene hydrofluorination and epoxide ring-opening, makes it an invaluable tool for medicinal chemists. By understanding the principles behind its reactivity and adhering strictly to the necessary safety protocols, researchers can confidently leverage this compound to accelerate the discovery and synthesis of next-generation fluorinated drug candidates.
References
-
Renewable Reagent for Nucleophilic Fluorination. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. (2017). ResearchGate. Available at: [Link]
-
Hydrofluoric Acid Applications in Pharmaceutical Processing. (2025). Patsnap Eureka. Available at: [Link]
-
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (2017). National Institutes of Health (NIH). Available at: [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily. Available at: [Link]
- N-alkyldiethanolamine hydrofluorides and oral hygiene compositions containing them. (2001). Google Patents.
-
Nucleophilic Fluorination. (2023). The Doyle Group - UCLA. Available at: [Link]
-
A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. (2018). National Institutes of Health (NIH). Available at: [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). ResearchGate. Available at: [Link]
-
Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. (2017). National Institutes of Health (NIH). Available at: [Link]
-
Safety Data Sheet: Ethanolamine. (2020). Carl ROTH. Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Pittsburgh Environmental Health & Safety. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2023). ResearchGate. Available at: [Link]
-
Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. (2017). Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. (2010). The Doyle Group - UCLA. Available at: [Link]
-
What are the applications of ethanolamine in the pharmaceutical formulations?. (2025). Ethanolamine Supplier Blog. Available at: [Link]
-
Hydrofluoric Acid Safe Handling Guidelines. (2025). University of Houston Environmental Health & Safety. Available at: [Link]
-
New Technique Yields Key Fluorinated Drug Compounds. (2025). Mirage News. Available at: [Link]
-
Synthesis of Fluoroalkanes by Addition Reactions to Alkenes. (n.d.). Science of Synthesis. Available at: [Link]
-
Guidelines for the Safe Handling of Hydrofluoric Acid. (2019). University of California, Santa Barbara EH&S. Available at: [Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (2021). ARKAT USA, Inc.. Available at: [Link]
-
What are fluorinating agents in organic synthesis?. (2024). Quora. Available at: [Link]
-
Fluorine in the Pharmaceutical Industry: FDA‐Approved Fluorine‐Containing Drugs in 2024. (2025). ResearchGate. Available at: [Link]
-
Nucleophilic fluorination with bifluoride by Dr. Tanmoy Biswas. (2022). YouTube. Available at: [Link]
-
Reaction Design for Nucleophilic Fluorination with Chiral Lewis Base Catalysts. (n.d.). ACS Publications. Available at: [Link]
-
Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024). Bentham Science. Available at: [Link]
-
Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation. (2025). National Institutes of Health (NIH). Available at: [Link]
-
Monoethanolamine (MEA) Safety & Handling Guide. (2025). TeamChem. Available at: [Link]
-
Ethanolamine. (n.d.). PubChem - National Institutes of Health (NIH). Available at: [Link]
- Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions. (1981). Google Patents.
-
nucleophilic fluorination reactions: Topics. (n.d.). Science.gov. Available at: [Link]
-
Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. (2017). Molbank. Available at: [Link]
-
Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. (2018). National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Hydrofluoric Acid Applications in Pharmaceutical Processing [eureka.patsnap.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uthsc.edu [uthsc.edu]
- 6. Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Volume # 4(113), July - August 2017 — "Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E" [notes.fluorine1.ru]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
proper laboratory procedures for handling and storing ethanolamine hydrofluoride
Introduction: The "Hidden HF" Hazard
Ethanolamine hydrofluoride (CAS: 29820-13-1), often referred to as 2-aminoethanol hydrofluoride, acts as a "Trojan Horse" in the laboratory. While it presents as a hygroscopic solid salt, its dissociation in water or protic solvents releases fluoride ions (
Many researchers erroneously treat fluoride salts with the same casual protocols used for chloride or bromide salts. This application note corrects that misconception. The danger of this compound lies not just in its corrosivity, but in its systemic toxicity . Unlike strong mineral acids that cause immediate pain via hydrogen ion burns, the fluoride ion penetrates tissue without immediate signaling, scavenging intracellular calcium and magnesium, leading to deep tissue necrosis and potentially fatal cardiac arrhythmias.
Chemical Profile & Risk Assessment
| Property | Specification | Operational Implication |
| Chemical Formula | Dissociates to Ethanolamine ( | |
| Physical State | Hygroscopic Solid | Must be weighed quickly or in a glovebox to prevent liquefaction. |
| Solubility | Highly soluble in water/alcohols | CRITICAL: Once in solution, treat exactly as Hydrofluoric Acid. |
| Incompatibility | GLASS , Strong Oxidizers, Acids | NEVER use glass vials, pipettes, or reactors. Use HDPE, PP, or PTFE. |
| Toxicology | Dermal, Oral, Inhalation | Risk of hypocalcemia (calcium depletion) and hypomagnesemia.[1] |
Mechanism of Toxicity (Causality)
The lethality of this compound stems from the electronegativity of the fluoride ion. Upon skin contact or inhalation:[1][2][3][4][5]
-
Penetration: The non-ionized HF molecule (formed in the acidic micro-environment of the salt) is lipophilic and penetrates the stratum corneum.
-
Dissociation: Once deep in the tissue (subcutaneous), it dissociates.
-
Scavenging: The free
binds avidly to tissue calcium ( ) to form insoluble Calcium Fluoride ( ). -
Cellular Death: This depletes intracellular calcium needed for enzymatic function and nerve transmission, causing cell death and liquefactive necrosis.
-
Systemic Failure: If enough enters the bloodstream, it binds serum calcium, leading to cardiac arrest (ventricular fibrillation).
Facility & PPE Requirements
Engineering Controls (The Primary Barrier):
-
Fume Hood: All operations must occur within a certified chemical fume hood with a sash height <18 inches.
-
No Glass Policy: The hood used for this work should be stripped of all glass apparatus to prevent accidental usage.
-
Sink Access: A sink must be immediately adjacent to the hood for emergency flushing.
Personal Protective Equipment (PPE):
-
Gloves: Standard latex is insufficient.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Neoprene or heavy-gauge Nitrile (minimum 10-15 mil) with extended cuffs.
-
-
Eye Protection: Chemical splash goggles (ventless) plus a full face shield.
-
Body: Lab coat (buttoned) plus a chemical-resistant apron (rubber/neoprene).
Visualization: Hierarchy of Handling Protocols
The following diagram illustrates the decision logic for handling fluoride salts, emphasizing the "Stop Work" triggers.
Figure 1: Operational workflow for fluoride salt handling. Note the critical "Stop Work" gates regarding Calcium Gluconate availability and glass labware.
Experimental Protocol: Preparation of Etching/Fluorination Solution
Objective: Safe preparation of a 100 mL this compound solution for surface treatment or synthesis.
Materials:
-
This compound solid.
-
Solvent (Water or Alcohol).
-
Container: 125 mL Nalgene (HDPE) or Teflon (PFA) bottle. NO GLASS.
-
Stirring: Magnetic stir bar (PTFE coated).
-
Spatula: Plastic or stainless steel (Do not use ceramic/glass).
Step-by-Step Methodology:
-
Pre-Operational Validation (Self-Validating Step):
-
Verify the presence of a Calcium Gluconate tube on the benchtop. Squeeze the tube slightly to ensure the seal is broken and gel is flowable.
-
Check the pH paper is available.
-
-
Weighing (Dust Control):
-
Place the HDPE bottle on the balance. Tare.
-
Why: Weighing directly into the final container minimizes transfer steps and dust generation.
-
Gently add the required mass of this compound. Cap the bottle immediately after weighing to prevent moisture absorption.
-
-
Solvation:
-
Move the bottle to the fume hood.
-
Add the solvent slowly.
-
Caution: The dissolution may be slightly exothermic.
-
Cap and swirl gently, or use a PTFE stir bar.
-
-
Usage:
-
Dispense using plastic pipettes only.
-
Critical Check: If the solution turns cloudy or a precipitate forms when mixed with other reagents, verify you are not using a calcium-containing buffer, which would precipitate the fluoride out as
, rendering the reagent useless.
-
Waste Management Protocol: Neutralization
Never pour fluoride solutions down the drain. They must be neutralized and precipitated.
-
Collection: Collect waste in a dedicated HDPE container labeled "Fluoride Waste."
-
Neutralization:
-
Add Calcium Hydroxide (
) or Calcium Carbonate ( ) to the waste. -
Observation: You will see a white precipitate form. This is Calcium Fluoride (
), which is insoluble and relatively stable.
-
-
Validation:
-
Test the supernatant pH. It should be neutral or basic (pH 7-9).
-
Ensure excess calcium salt is present (visible solid at bottom).
-
-
Disposal: Cap and tag for hazardous waste disposal as solid/liquid fluoride waste.
Emergency Response: The "Calgonate" Protocol
In the event of skin exposure, time is tissue.
-
IMMEDIATE FLUSH: Move to the safety shower/sink immediately. Flush with water for 5 minutes .
-
Note: Do not flush for 15-20 minutes like other acids; you must start the antidote application sooner.
-
-
APPLY GEL: Massage Calcium Gluconate Gel (2.5%) into the affected area.[5][6][7]
-
MEDICAL HELP: Seek emergency medical attention immediately. Continue applying gel during transport.[6]
Storage Guidelines
-
Container: High-Density Polyethylene (HDPE) or Polypropylene (PP).
-
Environment: Store in a desiccator (plastic) if possible, as the salt is hygroscopic.
-
Segregation: Store away from strong acids (generates HF gas) and strong oxidizers.
-
Labeling: Must carry "TOXIC" and "CORROSIVE" pictograms.
References
-
Honeywell. (2024).[4] Safety Data Sheet: this compound. Retrieved from (Note: General reference to supplier SDS, specific URL varies by lot).
-
Harvard University EHS. (2025). Guidelines for the Safe Use of Hydrofluoric Acid and Fluoride Salts.[3][8] Harvard Environmental Health & Safety. [Link]
-
National Institutes of Health (NIH). (2013). Physiologic Conditions Affect Toxicity of Ingested Industrial Fluoride. PMC3686120. [Link]
-
Honeywell/Calgonate. (2025).[7][11] Calcium Gluconate Gel Information and Protocols.[3][5] Calgonate Safety Data. [Link]
-
Restek. (2020).[2] Solvent Compatibility Chart (Glass vs. Plastic). Restek Resource Hub. [Link]
Sources
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. metalworkingfluidproducts.com [metalworkingfluidproducts.com]
- 3. eurofluor.org [eurofluor.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Clinical Practice Guidelines : Hydrofluoric acid exposure [rch.org.au]
- 6. airproducts.com [airproducts.com]
- 7. Liquid Fire: Safe Handling of Corrosive Acids in Elemental Analysis | Lab Manager [labmanager.com]
- 8. Compatibility Guidelines for Glass-Lined Reactors | EQUIPODIA [equipodia.co.uk]
- 9. The mechanism of fluoride-induced hypocalcaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Exploring Ethanolamine Hydrofluoride (EtAF) as a Functional Ionic Liquid
Abstract
Ethanolamine Hydrofluoride (2-hydroxyethylammonium fluoride, EtAF) represents a distinct class of Protic Ionic Liquids (PILs) that combines the hydrogen-bonding capacity of an alkanolamine with the high reactivity of the fluoride anion. Unlike aprotic ionic liquids (e.g., imidazolium-based), EtAF offers a labile proton network, making it a "switchable" solvent system effective in metal oxide dissolution, surface passivation, and biocatalysis. This guide provides a rigorous framework for the synthesis, characterization, and application of EtAF, with a specific focus on Titanium surface engineering and safety-critical handling of fluoride-bearing melts.
Introduction: The Chemo-Physical Advantage
This compound is formed by the neutralization of ethanolamine (2-aminoethanol) with hydrofluoric acid. As a PIL, it exists in a dynamic equilibrium between the ionic salt
Key Functional Properties:
-
Oxide Dissolution: The fluoride anion (
) has a high affinity for high-valency metals (Ti, Si, Al), allowing EtAF to etch or polish chemically resistant surfaces. -
H-Bonding Network: The hydroxyl and ammonium groups facilitate the dissolution of biomass (lignin) and stabilize transition states in catalysis.
-
Biocompatibility (Relative): While fluoride is toxic in high doses, the amine-buffered nature of EtAF allows for more controlled release compared to anhydrous HF, a principle utilized in dental remineralization agents (e.g., amine fluorides like Olaflur).
Table 1: Comparative Properties of EtAF System
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Stoichiometry is critical for pH control. | |
| Physical State | Viscous Liquid / Low-Melting Solid | Dependent on water content and temperature.[1] |
| pH (1M aq) | ~6.0 - 7.0 (at 1:1 ratio) | Buffering capacity reduces immediate corrosion risk compared to HF. |
| Hygroscopicity | High | Requires storage under inert atmosphere (Ar/N2). |
| Reactivity | High affinity for | Etchant for passivation layers; glass frosting. |
Safety Protocol: The "Bone-Seeker" Risk
CRITICAL WARNING: Although EtAF is an ionic liquid, it contains available fluoride ions. Upon contact with skin, it can release HF which penetrates tissues and decalcifies bone (hypocalcemia).
-
Mandatory PPE: Neoprene/Nitrile gloves (double gloved), face shield, and HF-resistant apron.
-
Engineering Controls: All synthesis and heating must occur in a fume hood certified for HF use.
-
Emergency Response: Calcium Gluconate (2.5% gel) must be immediately available at the workstation.
Protocol A: Controlled Synthesis of Anhydrous EtAF
Objective: To synthesize high-purity 2-hydroxyethylammonium fluoride with minimal water content for electrochemical or solvent applications.
Materials
-
Ethanolamine (≥99.5%, redistilled).
-
Hydrofluoric Acid (48% aq. solution) OR Anhydrous HF (requires specialized gas handling—this protocol uses 48% aq. followed by drying).[2][3]
-
PTFE (Teflon) or PFA reaction vessel (Glass is incompatible).
-
Liquid Nitrogen or Dry Ice/Acetone bath.
Step-by-Step Methodology
-
Vessel Preparation: Clean a 250mL PFA round-bottom flask. Equip with a PTFE-coated magnetic stir bar.
-
Temperature Control: Place the flask in an ice-water bath (
). -
Amine Charging: Add 0.1 mol (6.11 g) of Ethanolamine to the flask. Stir at 300 RPM.
-
Acid Addition (Exothermic):
-
Equilibration: Allow the mixture to stir at room temperature for 2 hours.
-
Dehydration (Critical for IL properties):
-
Connect the PFA flask to a rotary evaporator with a PTFE liner.
-
Apply vacuum (<10 mbar) and heat the bath to
for 4 hours. -
Final Drying: Transfer to a vacuum drying line (
mbar) at for 24 hours to remove trace lattice water.
-
-
Validation: Perform Karl Fischer titration. Water content should be <500 ppm for electrochemical use.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis workflow for this compound, emphasizing thermal control and dehydration.
Protocol B: Surface Engineering of Titanium (Ti-6Al-4V)
Objective: To remove the native oxide layer (
Context: Unlike standard HF etching which is aggressive and evolves
Methodology
-
Substrate Prep: Polish Ti-6Al-4V discs to mirror finish (SiC paper up to 4000 grit). Sonicate in acetone, then ethanol, then DI water (10 min each).
-
Etchant Preparation: Prepare a 0.5 M solution of EtAF in deionized water. (Note: Pure IL can be used for electropolishing, but aqueous solutions are standard for chemical etching).
-
Etching Process:
-
Immerse the Ti disc in the EtAF solution at
. -
Time: 60 to 120 seconds (Time controls roughness).
-
Agitation: Gentle orbital shaking (50 RPM).
-
-
Quenching: Immediately transfer the disc to a large volume of DI water to stop the reaction.
-
Passivation: Rinse with 1%
to neutralize residual acidity, then final rinse with DI water. -
Analysis: SEM (Scanning Electron Microscopy) should reveal a nano-pitted surface structure free of thick oxide layers.
Mechanism of Action
The fluoride ion attacks the titanium oxide, forming soluble hexafluorotitanate complexes.[5] The ethanolammonium cation (
Visualization: Surface Interaction
Figure 2: Mechanistic pathway of Titanium surface modification using EtAF. The cation modulates the etch rate while fluoride dissolves the oxide.
References
-
Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. Link
-
Ganss, C., et al. (2009). Efficacy of the stannous ion and surface-active agents in toothpastes on enamel erosion. Caries Research, 43, 2-9. (Foundational work on amine fluorides).[6][7] Link
-
Benaissa, M., et al. (2024). Tris(2-hydroxyethyl)ammonium-Based Protic Ionic Liquids: Synthesis and Characterization. Journal of Chemical & Engineering Data. Link
-
ACE-UK. (n.d.). Titanium Etching Process and Chemistry. (Industrial application context for non-HF/buffered fluoride etching). Link
-
Frontiers in Chemistry. (2018). Fluoride Ionic Liquids in Salts of Ethylmethylimidazolium and Substituted Cyclopropenium Cation Families. (Comparative synthesis of fluoride ILs). Link
Sources
- 1. Diethanolamine | 111-42-2 [chemicalbook.com]
- 2. US8071813B2 - Methods of using ionic liquids having a fluoride anion as solvents - Google Patents [patents.google.com]
- 3. Frontiers | Fluoride Ionic Liquids in Salts of Ethylmethylimidazolium and Substituted Cyclopropenium Cation Families [frontiersin.org]
- 4. reddit.com [reddit.com]
- 5. chemcut.net [chemcut.net]
- 6. researchgate.net [researchgate.net]
- 7. Experiences with amine fluoride containing products in the management of dental hard tissue lesions focusing on Hungarian studies: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethanolamine Hydrofluoride (EtNH3F) Applications
Topic: Identification & Mitigation of Side Products in EtNH3F Reactions
Introduction: The Hidden Reactivity of "Inert" Fluoride Sources
From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & R&D Teams
Ethanolamine hydrofluoride (EtNH₃F) is often selected as a "mild" fluorinating agent, a buffering component in surface treatment, or a precursor for ionic liquids. However, its dual nature—containing both a nucleophilic amine/hydroxyl backbone and a source of aggressive fluoride ions—creates a complex reactivity profile.
In my experience troubleshooting scaled reactions, users often treat EtNH₃F as a simple salt. It is not. It is a dynamic equilibrium system that can dehydrate, etch, and cyclize under thermal or catalytic stress. This guide moves beyond basic handling to identify the specific spectral fingerprints and mechanistic origins of the three most common impurity classes: Silicates (Glass Corrosion) , Deoxyfluorination Products , and Aziridines .
Module 1: Inorganic Contamination (The "Phantom" Precipitate)
The most frequent support ticket involves "cloudy solutions" or "unexplainable white solids" appearing during storage or reaction. This is rarely product degradation but rather vessel degradation.
The Mechanism: Silicate Leaching
Unlike neutral salts, EtNH₃F contains equilibrium concentrations of bifluoride (
Troubleshooting & Detection
| Symptom | Causality | Verification Protocol |
| Cloudiness / White Precipitate | Formation of insoluble metal fluorosilicates (if cations like Ca²⁺/Mg²⁺ are present) or silica gel reprecipitation upon neutralization. | ¹⁹F NMR: Look for a singlet at -128 to -130 ppm (characteristic of |
| pH Drift | Consumption of HF raises pH, altering reaction kinetics. | Check pH. If pH > 5.5 (for a nominally acidic solution), HF has been consumed by the vessel. |
Prevention Directive
-
Strict Material Requirement: All EtNH₃F reactions must be conducted in HDPE, PP, PFA, or PTFE vessels.
-
Passivation: If glass is unavoidable (e.g., for specific photochemical needs), use HF-resistant liners, though this is high-risk.
Module 2: Organic Side Reactions (The "Over-Reaction")
When EtNH₃F is subjected to heat (>60°C) or dehydrating conditions, the ethanolamine backbone itself becomes a substrate.
Pathway A: Deoxyfluorination (Formation of 2-Fluoroethylamine)
This is the most common organic impurity. The fluoride ion displaces the hydroxyl group. While sometimes the desired product, in buffering applications, it is a critical impurity.
-
Mechanism: Protonation of the alcohol (
) followed by nucleophilic attack by . -
Detection (¹H NMR):
-
Ethanolamine (Reactant): Triplets at ~2.8 ppm (
) and ~3.6 ppm ( ). -
2-Fluoroethylamine (Side Product): Look for the diagnostic splitting . The
protons will appear as a doublet of triplets (dt) around 4.5 - 4.7 ppm with a large geminal coupling constant ( ).
-
Pathway B: Aziridine Formation (The Safety Hazard)
CRITICAL WARNING: This is a life-safety issue. If your work-up involves neutralization (adding base) to an EtNH₃F reaction mixture that has been heated, you may generate aziridine (ethyleneimine).
-
Mechanism: Intramolecular displacement of the activated hydroxyl group (or the formed fluoride) by the amine nitrogen.
-
Trigger: High pH (>9) during work-up.
-
Detection (GC-MS): Look for a peak with m/z = 43 (Parent ion for Aziridine).
-
Mitigation: Maintain acidic/neutral pH during quenching. If base is required, keep temperature <0°C and ensure adequate ventilation.
Visualizing the Reactivity Landscape
The following diagram maps the divergence between stable equilibrium and impurity formation.
Figure 1: Reaction divergence pathways for this compound. Red paths indicate contamination; Green indicates chemical transformation; Black indicates safety hazards.
Frequently Asked Questions (FAQs)
Q1: I see a doublet at 4.6 ppm in my Proton NMR. Is this the salt?
A: No. The salt (EtNH₃F) should show the
Q2: Can I use Stainless Steel (316L) instead of PTFE? A: Only for short durations and if the solution is anhydrous. Aqueous EtNH₃F will slowly attack the passivation layer of stainless steel, leaching Iron (Fe) and Nickel (Ni) into your drug substance. Hastelloy C-276 or Monel are better metallic options, but fluoropolymers (PTFE/PFA) remain the gold standard.
Q3: How do I safely dispose of old EtNH₃F solutions?
A: Never pour down the drain. Even if neutralized, the fluoride content is regulated. Furthermore, old solutions may contain traces of aziridine if they were ever exposed to heat or base. Quench with excess Calcium Chloride (
References
-
PubChem. (n.d.).[1] this compound | C2H8FNO.[1] National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
Watkins, M. A., et al. (2014).[2] Impact of glass corrosion on drug substance stability. Journal of Pharmaceutical Sciences, 103(8), 2456-2463.[2] [Link]
-
Organic Chemistry Portal. (n.d.). Aziridine Synthesis by Ring Closure. Retrieved February 4, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Hydrogen Fluoride. Retrieved February 4, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reaction Yields with Ethanolamine Hydrofluoride
Welcome to the technical support center for ethanolamine hydrofluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving reaction yields when utilizing this compound. As a milder and often more selective fluorinating agent compared to anhydrous hydrogen fluoride, this compound presents unique opportunities and challenges in synthetic chemistry. This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction to this compound in Synthesis
This compound is a salt formed from the reaction of ethanolamine and hydrogen fluoride. It is often used as a convenient and less hazardous source of fluoride ions for various chemical transformations, including hydrofluorination, fluorination of organic compounds, and as a catalyst. The presence of ethanolamine can modulate the reactivity of the fluoride ion and influence the reaction environment through hydrogen bonding and its basic nature.[1] Understanding this interplay is crucial for optimizing reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that researchers may encounter during their experiments with this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low reaction yields can stem from several factors. A systematic approach to troubleshooting is essential.
-
Reagent Quality and Stoichiometry:
-
This compound Quality: Ensure the reagent is of high purity and has been stored under appropriate conditions (cool, dry, and in a tightly sealed, compatible container). Contamination with water can significantly impact the reaction.[2]
-
Substrate Purity: Impurities in your starting material can lead to side reactions, consuming your substrate and reducing the yield of the desired product.
-
Stoichiometry: Carefully control the molar ratio of this compound to your substrate. An excess or deficit of the fluorinating agent can lead to incomplete conversion or the formation of byproducts.
-
-
Reaction Conditions:
-
Temperature: Temperature control is critical. Some reactions require cooling to prevent exothermic decomposition or side reactions, while others may need heating to overcome the activation energy barrier. Studies have shown that carefully controlled temperature gradients can significantly enhance efficiency in nucleophilic substitution reactions.[3]
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times may lead to product decomposition or the formation of byproducts.
-
Solvent Choice: The solvent plays a crucial role in solubilizing reactants, influencing reaction rates, and stabilizing intermediates.[4][5] The compatibility of the solvent with the fluorinating agent is also a key safety consideration.[6]
-
Q2: I am observing the formation of significant amounts of side products. How can I improve the selectivity of my reaction?
A2: Improving selectivity requires a careful examination of the reaction mechanism and conditions.
-
Understanding Potential Side Reactions:
-
Elimination vs. Substitution: In reactions with alkyl halides, for example, elimination reactions can compete with the desired nucleophilic substitution. Lowering the reaction temperature and using a less polar solvent can often favor substitution over elimination.
-
Over-fluorination: If your substrate has multiple reactive sites, over-fluorination can be an issue. Using a stoichiometric amount of this compound and carefully controlling the reaction time can help minimize this.
-
Hydrolysis: The presence of water can lead to hydrolysis of either the starting material or the product. Ensure all reagents and solvents are anhydrous.
-
-
Optimizing for Selectivity:
-
Temperature and Addition Rate: A lower reaction temperature generally increases selectivity. Slow, dropwise addition of one reactant to the other can also help to control the reaction and minimize the formation of byproducts.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of aprotic solvents (e.g., THF, acetonitrile, dichloromethane) to find the optimal medium for your specific transformation.
-
Catalysts: In some cases, the addition of a catalyst can enhance the rate of the desired reaction relative to side reactions.
-
Q3: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?
A3: Incomplete conversion can be a frustrating problem. Here are some potential causes and solutions:
-
Insufficient Activation:
-
Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Cautiously increase the temperature while monitoring for any signs of decomposition.
-
Reagent Reactivity: this compound is a milder fluorinating agent. If your substrate is particularly unreactive, a more potent fluorinating agent may be necessary.
-
-
Equilibrium Limitations:
-
Some reactions are reversible. If you suspect an equilibrium is being reached, you may need to employ Le Chatelier's principle to drive the reaction forward. This could involve removing a byproduct as it is formed (e.g., by distillation or precipitation).
-
-
Inhibition:
-
Impurities: Certain impurities in your starting materials or solvent could be inhibiting the reaction. Purification of all components is recommended.
-
Product Inhibition: In some cases, the product itself can inhibit the reaction.
-
Frequently Asked Questions (FAQs)
What are the primary safety precautions I should take when working with this compound?
This compound, while less hazardous than anhydrous hydrogen fluoride, is still a corrosive and toxic substance.[7][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including:
-
Chemical splash goggles and a face shield.[9]
-
A lab coat and a chemical-resistant apron.[10]
-
Gloves specifically rated for handling hydrofluoric acid and its derivatives (e.g., nitrile, neoprene, or butyl rubber).[7]
-
Always have calcium gluconate gel readily available as a first aid measure for skin exposure.[10]
-
Avoid using glassware, as hydrofluoric acid and its derivatives can etch glass.[11] Use plastic or Teflon labware instead.
How should I properly store this compound?
Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. The container should be made of a compatible material like polyethylene or Teflon and be tightly sealed to prevent moisture absorption and sublimation.[7]
What is the best way to quench a reaction involving this compound?
To quench a reaction, slowly and carefully add the reaction mixture to a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate or calcium hydroxide. This should be done in an ice bath to control the exothermic neutralization reaction. Always perform this procedure in a fume hood.
How can I effectively purify my product from the reaction mixture?
The purification strategy will depend on the properties of your product. Common methods include:
-
Extraction: After quenching the reaction, the product can often be extracted into an organic solvent.
-
Precipitation/Crystallization: If your product is a solid, it may be purified by precipitation from the reaction mixture or by recrystallization from a suitable solvent.[12]
-
Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts.
Experimental Protocols
General Protocol for a Small-Scale Hydrofluorination Reaction
-
Reaction Setup:
-
In a fume hood, equip a dry plastic or Teflon round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Add the substrate and an anhydrous aprotic solvent (e.g., THF, acetonitrile).
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
-
Reagent Addition:
-
In a separate plastic container, dissolve the this compound in the same anhydrous solvent.
-
Slowly add the this compound solution to the stirring substrate solution via a dropping funnel over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, slowly pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to quench any remaining fluorinating agent.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, crystallization, or distillation.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Impure reagents | Purify starting materials and ensure high-quality this compound. |
| Incorrect stoichiometry | Optimize the molar ratio of reactants. | |
| Suboptimal temperature | Screen a range of temperatures to find the optimum.[3] | |
| Poor Selectivity | Competing side reactions | Adjust temperature, addition rate, and solvent polarity. |
| Over-fluorination | Use stoichiometric amounts of the fluorinating agent and monitor reaction time. | |
| Incomplete Conversion | Insufficient activation energy | Cautiously increase the reaction temperature. |
| Equilibrium limitation | Consider methods to remove a byproduct as it forms. |
Visualization
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A logical workflow for systematically troubleshooting low reaction yields.
References
- Patsnap Eureka. (2025, August 25). Hydrofluoric Acid Efficiency in Chemical Synthesis Processes.
- MDPI. (n.d.). New SPRi Biosensors for Simultaneous Detection of Tau Protein Isoforms—The Importance of the Ptau181/Total Tau Ratio in Alzheimer's Disease.
- Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- Wikipedia. (n.d.). Diphenhydramine.
- Wikipedia. (n.d.). Hydrogen fluoride.
- Frontiers. (2024, February 26). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review.
- Wikipedia. (n.d.). Hydrofluoric acid.
- Wiley Online Library. (n.d.). Structural and Electronic Evolution of Ethanolamine upon Microhydration: Insights from Hyperfine Resolved Rotational Spectroscopy.
- WordPress. (n.d.). Specific Solvent Issues with Fluorination.
- GOV.UK. (2024, October 22). Hydrogen fluoride and hydrofluoric acid: toxicological overview.
- MDPI. (n.d.). Downstream Approach Routes for the Purification and Recovery of Lactobionic Acid.
- Patsnap Eureka. (2025, August 26). Hydrofluoric Acid Applications in Pharmaceutical Processing.
- Quora. (2025, June 24). In what ways do different solvents affect the acidity of HF, and why does this matter for its chemical behavior and safety measures?
- European Patent Office. (2011, April 27). Separation/purification of desflurane from hydrogen fluoride.
- ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- PMC - NIH. (n.d.). Fluoro-Julia Olefination as a Mild, High-Yielding Route to α-Fluoro Acrylonitriles.
- ResearchGate. (2025, August 10). Mechanism of hydrofluoric acid formation in ethylene carbonate electrolytes with fluorine salt additives.
- ResearchGate. (n.d.). The recovery and purification of fermentation products.
- Chemical Emergency Medical Guidelines. (n.d.). Hydrofluoric acid (HF) A 1 Information and recommendations for first responders.
- The University of Alabama. (n.d.). Hydrofluoric Acid: Guidance for Laboratories.
- (n.d.). Guidelines for using Hydrofluoric acid (HF).
- Google Patents. (n.d.). Purification of anhydrous hydrogen fluoride.
- PMC - NIH. (2024, February 27). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review.
- Environmental Health & Safety. (2025, November 14). Hydrofluoric Acid Safe Handling Guidelines.
- ReAgent. (2020, February 19). What Is The Role Of A Solvent In A Chemical Reaction?
- PMC. (2018, August 29). The Importance of Solvent Effects on the Mechanism of the Pfeiffer Effect.
Sources
- 1. ricerca.sns.it [ricerca.sns.it]
- 2. researchgate.net [researchgate.net]
- 3. Hydrofluoric Acid Efficiency in Chemical Synthesis Processes [eureka.patsnap.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. The Importance of Solvent Effects on the Mechanism of the Pfeiffer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Hydrogen fluoride - Wikipedia [en.wikipedia.org]
- 9. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 10. wiki.nbi.ku.dk [wiki.nbi.ku.dk]
- 11. ethz.ch [ethz.ch]
- 12. Downstream Approach Routes for the Purification and Recovery of Lactobionic Acid [mdpi.com]
methods for purifying reaction mixtures containing ethanolamine hydrofluoride
Technical Support Center: Purification of Ethanolamine Hydrofluoride
Welcome to the technical support center for handling and purifying reaction mixtures containing this compound (EHF). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this specialty chemical. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Critical Safety Protocols & FAQs
Safety is the paramount consideration when working with any fluoride salt, including this compound. The fluoride ion is highly toxic and can cause severe, delayed-onset burns and systemic toxicity upon skin contact.[1][2]
Q1: What are the primary hazards of this compound?
A1: The primary hazard stems from the hydrofluoride component. While ethanolamine is a corrosive irritant[3][4], hydrofluoric acid (HF) and its salts are acutely toxic. They can penetrate the skin and deep tissue, causing cellular necrosis and binding with calcium and magnesium, which can lead to metabolic imbalances and potentially fatal cardiac arrhythmias.[2][5] Symptoms of skin exposure can be delayed, especially with lower concentrations.[1]
Q2: What personal protective equipment (PPE) is mandatory?
A2: A comprehensive PPE strategy is non-negotiable.
-
Gloves: Use two pairs of gloves. An outer, HF-resistant glove (e.g., nitrile is acceptable for short-term use, but heavyweight neoprene or butyl rubber are preferred for extensive handling) over a standard nitrile inner glove. Change gloves immediately upon any suspected contamination.
-
Eye Protection: Chemical splash goggles in combination with a full-face shield.
-
Body Protection: A lab coat is the minimum requirement. For larger quantities, a chemically resistant apron or suit is essential.
-
Emergency Preparedness: Ensure an HF-specific first aid kit, including calcium gluconate gel, is immediately accessible before you begin your experiment. All personnel must be trained in its use.
Q3: What materials are incompatible with this compound?
A3: Due to the fluoride ion, EHF solutions are corrosive to glass, ceramics, and certain metals.[6] NEVER use glassware for storing or running reactions with significant quantities of EHF, especially under acidic conditions. Use polymer labware such as Teflon (PTFE), polyethylene (PE), or polypropylene (PP).
Part 2: Purification Strategy - A Troubleshooting Guide
Choosing the correct purification method depends on the scale of your reaction, the nature of your impurities, and the final purity required.
Q4: My reaction is complete. How do I decide which purification method to use?
A4: This decision tree outlines the logical workflow for selecting an appropriate purification strategy. The fundamental principle is to leverage the salt-like properties of EHF (high polarity, low volatility) against the likely properties of your impurities (e.g., non-polar organic side products, excess starting materials).
Caption: Decision tree for selecting a purification method for EHF.
Part 3: Detailed Purification Methodologies & FAQs
Method 1: Recrystallization
This is often the most effective terminal purification step for EHF, leveraging its crystalline solid nature.[7]
Q5: When is recrystallization the best choice for purifying EHF?
A5: Recrystallization is ideal when your crude EHF is a solid and the impurities have different solubility profiles in a chosen solvent system. It is particularly effective at removing small amounts of residual starting materials or side products after an initial workup (like an extractive wash).
Q6: How do I select a suitable solvent for recrystallizing EHF?
A6: The ideal solvent should fully dissolve EHF at an elevated temperature but afford poor solubility at lower temperatures. Given that EHF is a polar salt, polar solvents are the primary candidates.
| Solvent Class | Examples | Suitability for EHF Recrystallization |
| Polar Protic | Isopropanol, Ethanol | Excellent Candidates. Often provide the right solubility gradient with temperature. Ethanolamine itself is soluble in ethanol.[8] |
| Polar Aprotic | Acetonitrile, Acetone | Good Candidates. Can be effective, but test solubility on a small scale first. |
| Non-Polar | Toluene, Hexanes, Ether | Poor Solvents. EHF will likely have very low solubility. Can be used as anti-solvents in a multi-solvent system. |
| Water | H₂O | Use with Caution. EHF is highly soluble in water.[8] It is difficult to crystallize from water alone unless an anti-solvent is used. |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: On a small scale, test the solubility of your crude EHF in candidate solvents (e.g., isopropanol, acetonitrile).
-
Dissolution: In an appropriate flask (use polypropylene or PTFE-lined), add the crude EHF solid. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel fitted with a polypropylene filter membrane.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum. Do not use high heat, as ethanolamine can decompose.[9]
Q7: Troubleshooting: My EHF is "oiling out" instead of crystallizing. What should I do?
A7: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point.
-
Cause: The solvent may be too polar, or the solution is too concentrated.
-
Solution 1: Add more hot solvent to the oiled-out mixture until it redissolves, then attempt to cool it more slowly.
-
Solution 2: Try a slightly less polar solvent system. For example, if you used pure isopropanol, try a 10:1 mixture of isopropanol:toluene.
Method 2: Extractive Workup
This method is used to remove non-polar or less polar impurities from the highly polar EHF.
Q8: How can I use liquid-liquid extraction to clean up my EHF reaction mixture?
A8: You will exploit the high water solubility of EHF to wash away organic-soluble impurities.[10]
-
Dissolve the crude reaction mixture in deionized water.
-
Transfer the aqueous solution to a separatory funnel (ensure it is made of a compatible polymer if HF is present).
-
Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Shake gently to mix the layers, venting frequently. Be cautious of potential emulsions.
-
Allow the layers to separate. The EHF will remain in the aqueous (water) layer.
-
Drain the organic layer, which contains the non-polar impurities.
-
Repeat the wash with fresh organic solvent 2-3 times.
-
The purified EHF can then be recovered from the aqueous layer by removing the water under reduced pressure (rotoevaporation). The resulting solid can then be further purified by recrystallization.
Caption: Workflow for purifying EHF via extractive washing.
Method 3: Freebase Distillation Route
This indirect method is useful if impurities are very similar in polarity to EHF, making recrystallization difficult.
Q9: Can I purify EHF by distillation?
A9: You cannot directly distill this compound because it is a salt and will decompose before boiling. However, you can purify the freebase ethanolamine by vacuum distillation and then reform the pure salt.[9] Ethanolamine has a high boiling point (170 °C), but it can be distilled at a lower temperature under reduced pressure (e.g., ~60-70 °C at 1-12 mmHg).[9][10]
Protocol:
-
Basification: Dissolve the crude EHF in water and carefully add a strong base (e.g., NaOH, KOH) until the pH is >11. This neutralizes the hydrofluoride and liberates the freebase ethanolamine.
-
Extraction: Extract the freebase ethanolamine from the aqueous solution using an organic solvent like dichloromethane.
-
Drying & Concentration: Dry the organic extracts over a suitable drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate the solvent.
-
Vacuum Distillation: Distill the crude ethanolamine under reduced pressure.
-
Salt Reformation: Dissolve the purified ethanolamine in a solvent like isopropanol and carefully add one equivalent of hydrofluoric acid (diluted, and with extreme caution) to reform the pure EHF salt, which should precipitate and can be collected.
Method 4: Column Chromatography
Q10: Is column chromatography a good option for purifying EHF?
A10: Standard silica gel chromatography is generally not recommended for EHF.[11]
-
Causality: Silica gel has acidic silanol groups on its surface. The basic amine functionality of EHF will interact very strongly with these sites, leading to poor recovery and significant peak tailing.[12]
-
Potential Solutions:
-
Alumina (Neutral or Basic): This can be a better option for polar, basic compounds.[11]
-
Reverse-Phase (C18) Chromatography: This separates compounds based on polarity in reverse order. The highly polar EHF would elute very early using a mobile phase like water/acetonitrile. This can be effective if impurities are more non-polar.[11]
-
References
- Google Patents. (n.d.). Process for the separation of monoethanolamine, diethanolamine, and triethanolamine from crude ethanolamine mixtures.
-
LookChem. (2008). Purification of Ethanolamine (2-Aminoethanol). Chempedia. Retrieved from [Link]
-
Solubility of Things. (n.d.). Ethanolamine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation and the recovery of ethanolamines.
- Vopson, S. S., et al. (n.d.). Distillation of Hydrofluoric Acid from Acid Fluoride-Sulphate Solutions.
-
ResearchGate. (n.d.). Production of ethanolamines (MEA, DEA and TEA) from the reaction between ammonia (NH3) and ethylene oxide (EO). Retrieved from [Link]
-
ResearchGate. (2013). How to remove ethanolamine from reaction mixture? Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of hydrofluoric acid including obtaining arsenious acid by-product.
- MLA Process Works. (n.d.). The MLA Process Works Ethanolamine Separation Unit. Retrieved from a university chemical engineering project repository.
- Google Patents. (n.d.). Distillation process for recovering anhydrous hydrogen fluoride.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Ethanolamine. Retrieved from [Link]
- Google Patents. (n.d.). Method of purifying ethanolamines.
-
MDPI. (n.d.). New SPRi Biosensors for Simultaneous Detection of Tau Protein Isoforms—The Importance of the Ptau181/Total Tau Ratio in Alzheimer's Disease. Retrieved from [Link]
-
GlobeNewswire. (2026). Amines Market Set to Reach USD 30.42 Billion by 2033. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethanolamine. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Ethanolamine. Retrieved from [Link]
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
-
ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Crystallization of metal fluoride hydrates from mixed hydrofluoric and nitric acid solutions, Part I, Iron (III) and Chromium (III). Retrieved from [Link]
-
Reddit. (n.d.). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]
-
KTH Diva. (2009). Crystallization of Metal Fluoride Hydrates from Mixed Acid Solutions. Retrieved from [Link]
-
University of California, Berkeley EHS. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
ResearchGate. (2014). How stable is ethanolamine in H2O? Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
University of Florida EHS. (2025). Hydrofluoric Acid Safe Handling Guidelines. Retrieved from [Link]
-
PubMed Central. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Retrieved from [Link]
-
University of Helsinki - HELDA. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Wolfram Demonstrations Project. (n.d.). Production of Anhydrous Ethanol Using an Extractive Distillation Column. Retrieved from [Link]
-
Princeton University EHS. (2019). Guidelines for the Safe Handling of Hydrofluoric Acid. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Ethanolamine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Retrieved from [Link]
Sources
- 1. ethz.ch [ethz.ch]
- 2. mcgill.ca [mcgill.ca]
- 3. ETHANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 6. uthsc.edu [uthsc.edu]
- 7. mt.com [mt.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Purification of Ethanolamine (2-Aminoethanol) - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Making sure you're not a bot! [helda.helsinki.fi]
Validation & Comparative
Quantitative NMR Monitoring of Fluorination and Desilylation: The Ethanolamine Hydrofluoride Protocol
Executive Summary
In the precise landscape of reaction monitoring, Ethanolamine Hydrofluoride (EtNH₃F) has emerged as a chemically distinct alternative to traditional fluoride sources like TBAF (Tetrabutylammonium fluoride) and HF-Pyridine. While TBAF suffers from inherent basicity—often leading to unwanted elimination side products—and HF-Pyridine presents significant handling and corrosion challenges, EtNH₃F offers a "Goldilocks" zone of reactivity: mild, buffered, and highly soluble in polar organic solvents.
This guide provides a validated Quantitative NMR (qNMR) framework for using EtNH₃F. By leveraging the unique spectral properties of
Part 1: The Chemo-Analytical Landscape
Why this compound?
The choice of fluoride source dictates the success of desilylation (e.g., cleaving TBS/TES ethers) or nucleophilic fluorination.
-
The Problem with TBAF: Commercial TBAF contains significant water (trihydrate) and acts as a strong base. In qNMR, the hygroscopic nature of TBAF introduces variable water peaks that obscure critical spectral regions, while its basicity can degrade sensitive substrates via E2 elimination.
-
The Problem with HF-Pyridine: While non-basic, it is aggressively acidic and volatile. It rapidly etches borosilicate NMR tubes, generating silicon tetrafluoride (
) and hexafluorosilicate species that pollute the spectrum (typically around -128 to -140 ppm). -
The EtNH₃F Advantage: The ethanolamine moiety (
) provides an internal hydrogen-bond donor (the hydroxyl group). This stabilizes the fluoride ion, modulating its nucleophilicity and reducing its tendency to attack glass compared to naked HF, while maintaining high solubility in DMSO- and Methanol- .
Part 2: Comparative Analysis
The following table contrasts EtNH₃F with industry standards for qNMR applications.
Table 1: Comparative Assessment of Fluoride Reagents for qNMR
| Feature | This compound | TBAF (1.0 M in THF) | HF-Pyridine (Olah's) |
| Acidity/Basicity | Mildly Acidic / Buffered | Basic (promotes elimination) | Strongly Acidic |
| qNMR Suitability | High (Clean baseline) | Medium (Hygroscopic interference) | Low (Etches glass rapidly) |
| Glass Etching | Slow/Moderate | Negligible | Severe (Requires PTFE liners) |
| Solubility | High in MeOH, DMSO, Water | High in THF, DCM | High in most organics |
| Interfering Signals | Minimal (multiplets at ~3-4 ppm) | Massive aliphatic signals (0.9-1.7 ppm) | Pyridine signals (aromatic region) |
| Kinetic Control | Controlled/Tunable | Fast (often uncontrollable) | Fast |
Part 3: qNMR Methodological Framework
This section details the specific protocol for monitoring a reaction using EtNH₃F. The methodology relies on
The Workflow
The following diagram illustrates the decision logic and workflow for setting up the experiment.
Figure 1: Operational workflow for EtNH₃F qNMR analysis. Note the critical decision on vessel material based on reaction time.
Experimental Protocol
Reagents:
-
Substrate: 0.1 mmol (weighed to ±0.01 mg).
-
Reagent: this compound (1.2–1.5 equivalents).
-
Solvent: DMSO-
(preferred for solubility) or CD₃OD. -
Internal Standard (IS):
-Trifluorotoluene ( ppm). Alternative: Fluorobenzene ( ppm).
Step-by-Step Procedure:
-
T1 Determination (Crucial):
-
Before the kinetic run, measure the Longitudinal Relaxation Time (
) of the Internal Standard and the expected product (if available) using an Inversion Recovery experiment. -
Typical Values: Trifluorotoluene
s. -
Rule: Set relaxation delay
(typically 20–30 seconds) to ensure 99.3% magnetization recovery.
-
-
Sample Preparation:
-
Dissolve substrate and Internal Standard in 0.6 mL solvent.
-
Acquire a
spectrum to verify the molar ratio of Substrate:IS. -
Add EtNH₃F. Shake vigorously.
-
Note: If the reaction is slow (
hours), use a PTFE/PFA tube liner to prevent glass etching by the fluoride, which would generate interfering signals at -128 ppm.
-
-
Acquisition Parameters (
):-
Pulse Angle:
-
Spectral Width: 200 ppm (ensure coverage from -50 to -200 ppm).
-
Scans (ns): 8–16 (Signal-to-Noise ratio
is required for precise integration). -
Center Frequency: Set midway between IS and product peaks (usually around -100 ppm).
-
-
Data Processing:
-
Apply exponential line broadening (LB = 0.3–1.0 Hz).
-
Phase Correction: Must be done manually; automatic phasing often fails with broad fluoride peaks.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure flat integration regions.
-
Calculation
The yield is calculated using the molar ratio derived from integrals (
Where:
- = Number of fluorine nuclei (e.g., 3 for Trifluorotoluene).
- = Moles weighed.
Part 4: Troubleshooting & Integrity
The "Etching" Artifact
Even with EtNH₃F, prolonged exposure to borosilicate glass can produce a broad triplet/multiplet at -128 ppm (
-
Diagnosis: If a new peak grows at -128 ppm over time, your vessel is degrading.
-
Remediation: Switch to PTFE liners immediately. Do not integrate this region.
pH Drift
As the reaction proceeds (e.g., desilylation), the amine is protonated.
-
Observation: Chemical shifts of the product may drift slightly (0.1–0.5 ppm) as the pH changes.
-
Solution: Rely on the Internal Standard (Trifluorotoluene), which is pH-independent, for referencing. Do not reference to the solvent residual peak if it is near exchangeable protons.
References
-
Quantitative NMR (qNMR)
- Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.
-
Fluorine NMR Applications
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
-
Amine-Hydrofluoride Reagents in Synthesis
- Haufe, G. (2008). Triethylamine tris(hydrogen fluoride) in synthesis. E-EROS Encyclopedia of Reagents for Organic Synthesis.
-
Glass Etching by Fluorides
- Mani, F. (1999). The interaction of the fluoride ion with glass: A warning for NMR spectroscopists. Inorganica Chimica Acta, 296(1), 268-271.
-
Internal Standards for 19F qNMR
- Rizzo, V., & Pinciroli, V. (2005). Quantitative NMR in synthetic organic chemistry. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 851-857.
A Comparative Cost-Benefit Analysis of Ethanolamine Hydrofluoride for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive evaluation of ethanolamine hydrofluoride and its related amine hydrofluoride complexes, offering a critical comparison against alternative reagents in key industrial applications. By synthesizing experimental data, safety profiles, and cost analyses, this document serves as an in-depth technical resource for professionals in research, development, and manufacturing to make informed decisions on reagent selection.
Introduction to Amine Hydrofluorides: A Safer Approach to Fluorination and Etching
This compound belongs to a class of reagents known as amine hydrofluorides or amine-HF complexes. These compounds are formed by the reaction of an amine, such as ethanolamine or triethylamine, with hydrogen fluoride (HF). The resulting salts, often liquids or low-melting solids, serve as more manageable and safer alternatives to anhydrous or aqueous hydrofluoric acid.[1] While possessing the reactive power of HF, their reduced vapor pressure and moderated reactivity mitigate some of the extreme handling challenges and hazards associated with HF gas.[1]
The primary utility of these complexes lies in their ability to act as a source of nucleophilic fluoride. This property is leveraged in two major industrial domains:
-
Organic Synthesis: As deoxofluorinating agents, they are instrumental in replacing hydroxyl groups with fluorine, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals.
-
Electronics and Materials Science: In the fabrication of semiconductor devices, they are employed for the precise etching of silicon dioxide (SiO₂) layers.
This guide will focus on a comparative analysis of this compound and its close analogue, triethylamine trishydrofluoride, against other commercially available reagents in these applications.
Performance Analysis in Organic Synthesis: The Deoxofluorination of Alcohols
The substitution of a hydroxyl group with fluorine is a pivotal step in medicinal chemistry, as the introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Amine hydrofluorides are a key class of reagents for this transformation.
Alternatives to Amine Hydrofluorides
Several other reagents are commonly used for deoxofluorination, each with its own set of advantages and disadvantages. The most prominent alternatives include:
-
Diethylaminosulfur Trifluoride (DAST): A widely used but thermally unstable reagent that can decompose explosively.[3][4]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A more thermally stable alternative to DAST, often providing higher yields.[3]
-
XtalFluor-E® and XtalFluor-M®: Crystalline, easy-to-handle reagents that are generally safer than DAST.[3]
Experimental Data Comparison
The choice of a fluorinating agent is dictated by a trade-off between reactivity, safety, cost, and substrate compatibility. The deoxofluorination of N-Boc-4-hydroxypiperidine is a representative transformation in pharmaceutical synthesis that highlights the performance differences between these reagents.
| Fluorinating Agent | Reaction Conditions | Yield (%) | Diastereoselectivity | Key Advantages & Disadvantages |
| Triethylamine Trishydrofluoride (representative amine hydrofluoride) | CH₂Cl₂, 0 °C to rt | ~70-85% | Inversion | Advantages: Relatively inexpensive, thermally stable, and does not attack borosilicate glassware. Disadvantages: Can be corrosive and toxic.[5] |
| DAST (Diethylaminosulfur Trifluoride) | CH₂Cl₂, -78 °C to rt | ~70-80% | Inversion | Advantages: Readily available and well-established. Disadvantages: Thermally unstable (can decompose explosively), moisture-sensitive, and often generates elimination byproducts.[3] |
| Deoxo-Fluor® | THF, rt to reflux | ~80-90% | Inversion | Advantages: More thermally stable and less prone to explosive decomposition than DAST, often resulting in higher yields. Disadvantages: More expensive than DAST.[3] |
| XtalFluor-E® | CH₂Cl₂, Et₃N·3HF, 0 °C to rt | ~85-95% | Inversion | Advantages: Crystalline solid, easy to handle, and generally safer than DAST. Disadvantages: Higher cost.[3] |
Table 1: A comparative overview of common deoxofluorinating agents for the synthesis of N-Boc-4-fluoropiperidine. Data synthesized from multiple sources.[3]
Mechanistic Insights and Rationale for Experimental Choices
The deoxofluorination with amine hydrofluorides proceeds via an SN2 mechanism. The alcohol is first protonated by the HF complex, forming a good leaving group (water). The fluoride ion then acts as a nucleophile, attacking the carbon center and displacing the water molecule, resulting in an inversion of stereochemistry.[6]
The choice of a low-boiling solvent like dichloromethane (CH₂Cl₂) facilitates product isolation. The reaction is typically initiated at a low temperature (-78°C or 0°C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure the reaction goes to completion.
Experimental Protocol: Deoxofluorination of a Secondary Alcohol
The following is a representative protocol for the deoxofluorination of a secondary alcohol using triethylamine trishydrofluoride.
Materials:
-
Secondary alcohol (1.0 eq)
-
Triethylamine trishydrofluoride (1.5 eq)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Dissolve the secondary alcohol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine trishydrofluoride to the stirred solution via a dropping funnel over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Performance in Electronics: Etching of Silicon Dioxide
In the fabrication of microelectronics, the precise removal (etching) of silicon dioxide (SiO₂) is a critical step. While hydrofluoric acid is effective, its high etch rate and hazardous nature necessitate the use of more controlled and safer alternatives.[7]
Alternatives for SiO₂ Etching
-
Buffered Oxide Etch (BOE): A mixture of ammonium fluoride (NH₄F) and hydrofluoric acid (HF) in water. It offers a more stable and controllable etch rate compared to dilute HF.[8][9]
-
Dilute Hydrofluoric Acid (dHF): While simple, its etch rate can be difficult to control and can change as the fluoride ions are consumed.
Amine hydrofluorides, in a gaseous or liquid form, are also used for this purpose, offering a different set of process characteristics.
Performance Metrics for SiO₂ Etching
The key performance indicators for an etchant in semiconductor manufacturing are its etch rate, selectivity (the ratio of the etch rate of SiO₂ to that of the underlying silicon or other materials), and surface roughness.
| Etchant | Typical Composition | Etch Rate of Thermal SiO₂ (nm/min) | Selectivity (SiO₂:Si) | Key Advantages & Disadvantages |
| Amine Hydrofluoride (Vapor/Liquid) | e.g., Ethanolamine/HF | Variable, dependent on temperature and pressure | High | Advantages: Anhydrous nature can be beneficial in some processes, high selectivity. Disadvantages: Can be more complex to implement than wet etching. |
| Buffered Oxide Etch (BOE 6:1) | 6 parts 40% NH₄F : 1 part 49% HF | ~100-120 | ~20:1 - 30:1 | Advantages: Stable and reproducible etch rate, good photoresist compatibility.[9] Disadvantages: Wet process, potential for contamination. |
| Dilute Hydrofluoric Acid (dHF 100:1) | 100 parts H₂O : 1 part 49% HF | ~20-30 | ~10:1 | Advantages: Simple to prepare. Disadvantages: Etch rate can be unstable, lower selectivity. |
Table 2: Comparison of common etchants for thermal silicon dioxide. Etch rates and selectivities are approximate and can vary with process conditions.
Mechanism of SiO₂ Etching
The etching of silicon dioxide by fluoride-containing species is a complex process. The overall reaction involves the breaking of Si-O bonds and the formation of hexafluorosilicate (SiF₆²⁻), which is soluble in the etching medium.[8]
Standardized SiO₂ Etching Protocol (Wet Bench)
This protocol outlines a typical wet-etching process using a buffered oxide etch solution.
Materials:
-
Silicon wafer with a thermal oxide layer
-
Buffered Oxide Etch (e.g., BOE 6:1)
-
Deionized (DI) water
-
Teflon wafer carrier and beakers
-
Nitrogen drying gun
Procedure:
-
Prepare three Teflon beakers: one with BOE, and two with DI water for rinsing.
-
Place the silicon wafer in the Teflon carrier.
-
Immerse the carrier with the wafer into the BOE solution for a predetermined time based on the desired etch depth and the known etch rate.
-
After the specified time, transfer the carrier to the first DI water rinse beaker and agitate for 1-2 minutes.
-
Transfer the carrier to the second DI water rinse beaker and agitate for another 1-2 minutes.
-
Remove the wafer from the carrier and dry it using a nitrogen gun.
-
Verify the removal of the oxide layer by observing the surface's hydrophobicity (a bare silicon surface is hydrophobic, while an oxide surface is hydrophilic).
Economic and Safety Evaluation
The selection of a reagent is not solely based on its performance but also heavily influenced by its cost and safety profile.
Cost Analysis
A direct comparison of the bulk price of fluorinating agents can be misleading. A more accurate assessment involves calculating the cost per mole of "active" fluorine.
| Reagent | Typical Bulk Price (USD/kg) | Molecular Weight ( g/mol ) | Moles of Active F per kg | Cost per Mole of Active F (USD) |
| Triethylamine Trishydrofluoride | ~50 - 100 | 161.21 | 18.6 | ~2.70 - 5.40 |
| DAST | ~200 - 400 | 161.2 | 6.2 | ~32.25 - 64.50 |
| Deoxo-Fluor® | ~400 - 600 | 221.26 | 4.5 | ~88.90 - 133.30 |
| Selectfluor® | ~300 - 500 | 354.26 | 2.8 | ~107.15 - 178.60 |
Table 3: Estimated cost-benefit analysis of common fluorinating agents. Prices are approximate and can vary significantly based on supplier and purity.
Safety, Handling, and Environmental Impact
All fluorinating agents are hazardous and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
| Reagent | Key Hazards | LD50 (Oral, Rat) | Environmental Impact |
| Amine Hydrofluorides | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[10] | Not well-documented for specific complexes, but HF component is highly toxic. | Fluoride ions can be harmful to aquatic life. |
| DAST | Thermally unstable, can decompose explosively. Reacts violently with water. Toxic and corrosive. | ~50 mg/kg (estimated) | Generates HF upon hydrolysis. |
| Deoxo-Fluor® | More thermally stable than DAST but still toxic and corrosive. | Not readily available. | Generates HF upon hydrolysis. |
| Selectfluor® | Strong oxidizing agent. Irritant. | 2000 mg/kg | Less reactive with water than sulfur-based reagents. |
Table 4: Hazard profile of selected fluorinating agents.
Logical Workflow for Reagent Selection
The selection of an appropriate fluorinating agent or etchant is a multi-faceted decision. The following flowchart provides a logical framework for this process.
Conclusion and Future Outlook
This compound and other amine-HF complexes represent a valuable class of reagents that balance the potent reactivity of hydrogen fluoride with improved handling safety. In organic synthesis, they offer a cost-effective solution for deoxofluorination, particularly when thermal stability is a concern and the higher cost of reagents like Deoxo-Fluor® or XtalFluor® is prohibitive. However, for reactions requiring the highest possible yields and for substrates prone to side reactions, the more modern, albeit more expensive, reagents may be a better choice.
In the electronics industry, while buffered oxide etch remains the standard for wet etching of silicon dioxide, amine hydrofluorides offer a viable alternative, especially in vapor-phase or anhydrous etching processes where their unique properties can be advantageous.
The continued development of new fluorinating agents will likely focus on improving safety profiles, reducing costs, and enhancing selectivity. As the demand for complex fluorinated molecules and advanced semiconductor devices grows, the need for a diverse and well-characterized toolbox of fluorinating and etching reagents will become even more critical.
References
- BenchChem. (2025). A comparative study of different fluorinating agents for piperidine synthesis.
- ChemicalBook. (2023). Triethylamine trihydrofluoride: properties and applications.
- ACS GCI Pharmaceutical Roundtable. (2026). Hydrogen Fluoride and Amine Complexes (HF-NR3).
- ResearchGate. (2025). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Request PDF.
- ResearchGate. (2025). Synthesis and comparative behaviour study of fluorocarbon and hydrocarbon cationic surfactants in aqueous media. Request PDF.
- The Research Repository @ WVU. (n.d.). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro.
- PMC. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective.
- TU Delft. (n.d.). BOE / HF – Silicon dioxide Etching Standard Operating Procedure.
- Santa Cruz Biotechnology. (n.d.). Triethylamine trihydrofluoride Safety Data Sheet.
- MicroChemicals. (n.d.). Wet-chemical etching of silicon and SiO2.
- TCI EUROPE N.V. (n.d.). Triethylamine Trihydrofluoride.
- ChemicalBook. (2023). Triethylamine trihydrofluoride: properties and applications.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- DTIC. (n.d.). Reactive Ion Etching of PECVD Silicon Dioxide (SiO2) Layer for MEMS Application.
- ResearchGate. (2025). Evaluation of SiO2 Films and SiO2/Si Interfaces by Graded Etching. Request PDF.
- OSTI.gov. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling.
- Google Patents. (n.d.). US3650960A - Etching solutions.
- DTIC. (n.d.). Reactive Ion Etching of PECVD Silicon Dioxide (SiO2) Layer for MEMS Application.
- Utah Nanofab. (2009). Etch Rates for Micromachining Processing.
- Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.
- ResearchGate. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. Request PDF.
- Intel Market Research. (2025). Fluorinated Drugs Market Outlook 2025-2032.
- UniversityWafer. (n.d.). Etching Silicon Wafers: Wet & Dry Techniques (KOH, TMAH, RIE, DRIE).
- Organic Chemistry Portal. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling.
- Yonsei University. (2024). Understanding the contributions of F−, HF, and HF2− to the etching of SiO2 and unveiling the reaction kinetics to represent etching behavior of SiO2 up to pH 5.
- ResearchGate. (2025). Ion-enhanced chemical etching of HfO2 for integration in metal-oxide-semiconductor field effect transistors. Request PDF.
- Organic Chemistry Portal. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling.
- Sigma-Aldrich. (n.d.). Triethylamine trihydrofluoride for synthesis 73602-61-6.
- Business Research Insights. (2025). Fluorination Reagents Market Size, Share | Forecast, 2035.
- Google Patents. (n.d.). US6048406A - Benign method for etching silicon dioxide.
- YouTube. (2023). Using Hydrofluoric Acid to Etch Oxide Layers.
- Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis.
- PubChem. (n.d.). N,N-Diethylethanamine trihydrofluoride.
- Taylor & Francis. (n.d.). Buffered oxide etch – Knowledge and References.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethanolamine Hydrofluoride
Introduction: Navigating the Dual-Hazard Profile of Ethanolamine Hydrofluoride
This compound is a salt combining the organic base ethanolamine with the highly corrosive and toxic hydrofluoric acid. While utilized in specific synthetic applications for its unique properties, its waste presents a significant disposal challenge. The primary driver of its hazardous profile is the hydrofluoride component. The fluoride ion is a potent metabolic poison and contact poison, capable of causing severe, deep-tissue burns that may not be immediately painful but can lead to systemic toxicity and fatality.[1][2]
This guide provides a comprehensive, safety-first framework for the proper management and disposal of this compound waste. It is designed for researchers, chemists, and drug development professionals who handle this material. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for the protection of laboratory personnel and the environment. The safest and most compliant disposal route is always through a certified institutional or commercial hazardous waste program.[3]
Section 1: Hazard Identification and Risk Assessment
Understanding the specific hazards is the foundation of safe handling and disposal. This compound waste should be treated with the same precautions as hydrofluoric acid (HF) waste.
Key Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): The material is fatal if swallowed, inhaled, or in contact with skin.[2] The fluoride ion can be rapidly absorbed, leading to systemic effects.
-
Severe Skin Corrosion and Burns: Contact causes severe burns which may be delayed in onset, allowing for deeper tissue penetration.[1]
-
Serious Eye Damage: Direct contact can cause irreversible eye damage.[4]
-
Corrosivity to Metals and Glass: Hydrofluoric acid and its salts will etch glass and corrode certain metals.[1][2] This dictates the type of storage containers that must be used.
-
Environmental Hazard: Improper disposal can lead to the contamination of water sources.[5]
| Hazard Classification | Description | Primary Concern |
| Acute Toxicity (Fatal) | Can cause death or severe injury upon short exposure via ingestion, inhalation, or skin contact.[2][6] | Systemic fluoride poisoning, hypocalcemia. |
| Skin Corrosion/Burns | Causes severe, deep-penetrating burns that may be delayed.[1] | Tissue necrosis, bone damage. |
| Serious Eye Damage | Can lead to permanent vision loss.[4] | Corneal burns. |
| Material Incompatibility | Reacts with glass, concrete, and certain metals.[1] | Container failure, release of hazardous material. |
Section 2: Mandatory Safety Precautions & Personal Protective Equipment (PPE)
Due to the extreme hazards, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.[1]
The Causality Behind PPE Selection:
-
Gloves: Latex gloves offer no protection against HF and must never be used.[7] Heavy-duty nitrile or neoprene gloves are required. Double-gloving is a recommended best practice to protect against tears or pinholes.[7]
-
Eye/Face Protection: Standard safety glasses are insufficient. A combination of chemical splash goggles and a full-face shield is mandatory to protect against splashes.[7]
-
Body Protection: A chemically resistant apron (neoprene or equivalent) worn over a lab coat is essential to protect the torso from spills.[7] Closed-toe shoes are required, and shoe covers should be considered.
| PPE Item | Specification | Rationale |
| Hand Protection | Heavy-duty Nitrile or Neoprene Gloves (Double-gloved). | Provides necessary chemical resistance to HF. Latex is ineffective and dangerous.[7] |
| Eye Protection | Chemical Splash Goggles and a Full Face Shield. | Protects against splashes that could cause irreversible eye damage. |
| Body Protection | Chemically Resistant Apron (Neoprene) over a Lab Coat. | Protects skin and clothing from corrosive splashes. |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of potentially fatal vapors. |
Emergency Preparedness: An accessible and unexpired tube of calcium gluconate gel, the primary first aid antidote for HF skin exposure, must be present in any lab where this chemical is handled.[1] All personnel must be trained in its location and proper application.
Section 3: On-Site Waste Collection and Storage Protocol
Proper containment from the point of generation is a critical control point to prevent accidental exposure.
Step-by-Step Collection Protocol:
-
Select the Correct Waste Container: Use only chemically compatible plastic containers, such as those made of polyethylene (HDPE) or polypropylene.[1][7] NEVER use glass containers.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "Hazardous Waste: this compound" and list all components, including solvents.
-
Collect the Waste: Carefully transfer the waste into the designated container, using a funnel if necessary to prevent spills on the container's exterior.[8]
-
Do Not Overfill: The container must not be filled beyond 90% capacity to allow for expansion.[8]
-
Securely Close: Tightly seal the container cap after each addition.
-
Clean Exterior: Ensure the outside of the container is clean and free of any chemical residue.[8]
-
Store Appropriately: Store the sealed waste container in a designated, well-ventilated secondary containment bin away from incompatible materials like strong acids or bases.[9]
Section 4: Disposal Procedures
The guiding principle for disposing of this compound waste is to manage it as hydrofluoric acid waste. There are two potential pathways, with the first being the strongly recommended standard for all laboratories.
Tier 1: Institutional Hazardous Waste Program (Strongly Recommended)
This is the safest, most reliable, and regulatory-compliant method for disposal.
-
Package Waste: Ensure your waste is collected and stored according to the protocol in Section 3.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
-
Arrange Pickup: Schedule a pickup for your properly labeled and sealed hazardous waste container.
-
Documentation: Complete all necessary paperwork or online forms provided by the waste management program.
Tier 2: In-Lab Neutralization & Precipitation (For Dilute Aqueous Solutions - EXPERT USE ONLY)
WARNING: This procedure should only be performed by trained personnel with a thorough understanding of the chemistry and hazards involved. It must be conducted entirely within a chemical fume hood with full PPE. This procedure is not suitable for concentrated waste or waste containing organic solvents.
The Chemistry of Neutralization: The goal is to convert the soluble and toxic fluoride ion into the highly insoluble and stable salt, calcium fluoride (CaF₂).[10] This is achieved by reacting the waste with a slurry of calcium hydroxide (slaked lime). The ethanolamine component will be neutralized to its free base form.
2 HOCH₂CH₂NH₃F (aq) + Ca(OH)₂ (s) → CaF₂ (s)↓ + 2 HOCH₂CH₂NH₂ (aq) + 2 H₂O (l)
Experimental Protocol:
-
Preparation: In a large plastic beaker or container within a fume hood, place a magnetic stir bar. The container should be at least double the volume of the waste to be treated.
-
Add Waste: Slowly and carefully pour the dilute this compound waste into the beaker. Begin stirring.
-
Prepare Neutralizing Slurry: In a separate plastic beaker, prepare a slurry of calcium hydroxide (Ca(OH)₂) in water. A 10-20% excess based on the stoichiometry of the reaction is recommended to ensure complete precipitation.
-
Slow Addition: While stirring the waste solution vigorously, add the calcium hydroxide slurry very slowly in small portions. The reaction can be exothermic. Monitor for any temperature increase.
-
pH Adjustment: Continue adding the calcium hydroxide slurry until the pH of the solution is between 7.0 and 9.0. Use a calibrated pH meter to monitor the pH. Proper pH control is critical for ensuring the complete precipitation of calcium fluoride.[10]
-
Precipitation and Settling: Allow the mixture to stir for at least 2 hours to ensure the reaction goes to completion. After stirring, turn off the stirrer and let the white precipitate of calcium fluoride (CaF₂) settle overnight.
-
Separation:
-
Supernatant: Carefully decant the top liquid layer (supernatant). This aqueous solution will contain ethanolamine. It must still be collected as hazardous waste, labeled appropriately, and disposed of via your institutional program. Do not pour it down the drain.
-
Solid: The remaining solid is primarily calcium fluoride. This solid must also be collected, labeled as "Hazardous Waste: Calcium Fluoride precipitate," and disposed of through your institutional hazardous waste program.
-
Section 5: Emergency Procedures for Spills
Immediate and correct action during a spill is vital.[11]
For Small Spills (<100 mL) inside a fume hood:
-
Alert Personnel: Alert others in the immediate area.
-
Containment: Use a spill kit with an appropriate neutralizer for acidic fluoride-containing materials, such as sodium bicarbonate or dry lime. Cover the spill with the absorbent material.
-
Collection: Once neutralized, carefully sweep the material into a designated plastic container.
-
Disposal: Label the container as "Spill Debris: this compound" and dispose of it as hazardous waste.
-
Decontaminate: Wipe down the spill area with a wet cloth, and dispose of the cloth as hazardous waste.
For Large Spills (>100 mL) or any spill outside a fume hood:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Call for Help: Contact your institution's EHS emergency line and/or the local emergency services. Provide them with the chemical name and quantity spilled.
-
Do Not Attempt to Clean: Only trained emergency responders should handle large spills of this material.[12]
Section 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
-
The Disposal of Laboratory Waste . Source: University of Reading. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . Source: ETH Zürich. [Link]
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Diethanolamine - Standard Operating Procedure . Source: University of California, Santa Barbara. [Link]
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Safety Data Sheet: Ethanolamine . Source: Carl ROTH. [Link]
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Fluoride Reduction / HF - Wastech Controls & Engineering . Source: Wastech Controls & Engineering, Inc. [Link]
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Ethanolamine Hydrochloride - Material Safety Data Sheet . Source: TCI America. [Link]
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Laboratory Chemical Waste Management Guidelines . Source: University of Pennsylvania EHRS. [Link]
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Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . Source: EPFL. [Link]
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Hydrofluoric Acid Guideline . Source: Northern Arizona University. [Link]
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Hydrofluoric (HF) Acid Neutralization . Source: pH Adjustment Systems. [Link]
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Regulations and Guidelines Applicable to Fluoride, Sodium Fluoride, Hydrogen Fluoride, and Fluorine . Source: National Center for Biotechnology Information (NCBI). [Link]
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Hydrofluoric (HF) Acid Waste Water System . Source: BW Water. [Link]
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Handling Laboratory Waste . Source: Tokyo Metropolitan University. [Link]
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Hazardous Waste: Guidelines and Regulations, Federal Register Notice . Source: U.S. Environmental Protection Agency (EPA). [Link]
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How to Neutralize Hydrofluoric Acid . Source: AbsorbentsOnline. [Link]
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That Fluoride Added to Your Town Water? The EPA Says It's Hazardous Waste . Source: Children's Health Defense. [Link]
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Safety Data Sheet - BONDERITE L-GP 505 . Source: Henkel. [Link]
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Sodium Fluoride - Hazardous Substance Fact Sheet . Source: New Jersey Department of Health. [Link]
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Chemwatch GHS SDS in English (European) 2491-2 . Source: Sdfine. [Link]
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Regulations and Advisories for Fluorides . Source: Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Safety Data Sheet - Hydrofluoric acid 49% . Source: Honeywell. [Link]
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Navigating the Hazards of Ethanolamine Hydrofluoride: A Guide to Personal Protective Equipment
Ethanolamine hydrofluoride presents a dual-threat in the laboratory setting, combining the corrosive nature of hydrofluoric acid (HF) with the irritant properties of ethanolamine.[1][2] Understanding the profound risks is the first step toward ensuring personal and collective safety. The fluoride ion is notoriously aggressive, capable of penetrating deep into tissues and causing severe, delayed burns and potentially fatal systemic toxicity by binding with calcium in the blood.[1][3] This guide provides a comprehensive, step-by-step operational plan for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE).
The Foundational Risk Assessment: Understanding the "Why"
Before handling this compound, a thorough risk assessment is not just recommended; it is a mandatory prerequisite. The primary hazards stem from all potential routes of exposure:
-
Dermal (Skin) Contact: The most common route of exposure. Even dilute solutions can penetrate the skin and cause deep tissue damage and severe pain that may be delayed for hours.[4]
-
Inhalation: Vapors or aerosols can cause severe irritation to the respiratory tract.[2][5]
-
Ocular (Eye) Contact: Can lead to severe burns and potentially permanent blindness.[6][7]
-
Ingestion: Highly toxic and can cause severe burns to the digestive tract.[5][7]
The insidious nature of fluoride ions lies in their ability to sequester calcium, leading to metabolic crisis and cardiac arrest.[3] Therefore, the selection of PPE is not merely about preventing a chemical splash but about creating an impermeable barrier to a systemic poison.
The Core Directive: Your PPE Arsenal
All handling of this compound must be conducted within a certified chemical fume hood.[4][8] The following PPE is mandatory and represents the minimum protection required.
Eye and Face Protection: A Dual-Layer Imperative
A common mistake is relying solely on safety glasses. This is insufficient.
-
Primary Layer: Chemical splash goggles are required to form a seal around the eyes.[6][9]
-
Secondary Layer: A full-face shield must be worn over the goggles to protect the entire face from splashes.[6][9]
This dual-layer approach is critical because a face shield alone does not provide adequate protection from splashes that can come from below or the sides.[8]
Hand Protection: Selecting the Right Barrier
Glove selection is arguably the most critical decision in your PPE ensemble. Standard nitrile gloves offer poor protection against hydrofluoric acid and should not be used as the primary barrier.[10]
-
Double Gloving: Always wear two pairs of gloves. This practice mitigates the risk of exposure through undetected pinholes.[10]
-
Material Selection: The outer glove must be made of a material with high resistance to HF. Thicker (10-20 mil) neoprene or PVC gloves are recommended.[10][11] For tasks requiring more dexterity, a combination of a robust outer glove and a thinner inner glove can be used.[10]
Table 1: Glove Material Compatibility with Hydrofluoric Acid
| Glove Material | Resistance to HF | Notes |
| Neoprene | Excellent | Recommended as an outer glove.[11] |
| PVC | Good | A suitable alternative for the outer glove.[11] |
| Butyl Rubber | Excellent | Often used for high-concentration HF work.[8] |
| Nitrile | Poor | Not recommended for direct handling; can be used as an inner glove.[10] |
| Latex | Poor | Not recommended due to poor chemical resistance and potential for allergies. |
Body Protection: Shielding Against Spills and Splashes
Your torso and limbs must be protected from accidental contact.
-
A chemically resistant apron, preferably made of rubber or neoprene, should be worn over a full-length lab coat.[6][9]
-
Ensure clothing covers the entire body, including arms and legs.[11] Shorts, skirts, and open-toed shoes are strictly prohibited.[6]
-
For larger quantities or higher concentrations, a full-body acid-resistant suit may be necessary.[1]
Respiratory Protection: An Essential Safeguard
Under normal operating conditions within a fume hood, respiratory protection may not be required.[6] However, it is crucial for:
-
Emergency Situations: Responding to spills outside of a fume hood.
-
Non-Routine Operations: When engineering controls are not sufficient to maintain exposure below permissible limits.
In these scenarios, an air-purifying respirator with a cartridge for acid gases is required.[12] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is the standard.[13]
Procedural Discipline: The Key to Safety
Proper procedure is as vital as the equipment itself. The following workflows must be strictly adhered to.
Workflow for Handling this compound
Caption: Standard operational workflow for handling this compound.
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Inner Gloves: Put on the first pair of gloves (e.g., nitrile).
-
Lab Coat/Apron: Don the lab coat, followed by the chemically resistant apron.
-
Outer Gloves: Put on the second, chemically resistant pair of gloves (e.g., neoprene), ensuring the cuffs go over the sleeves of the lab coat.
-
Goggles and Face Shield: Put on chemical splash goggles first, then the full-face shield.
Doffing (Taking Off) Sequence: This sequence is designed to minimize the spread of contamination.[9]
-
Outer Gloves: Remove the outer, most contaminated gloves.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them from the back.
-
Apron/Lab Coat: Remove the apron and lab coat, turning them inside out as you remove them to contain contaminants.
-
Inner Gloves: Remove the inner pair of gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[12]
Emergency Response: Plan for the Unexpected
In the event of an exposure, immediate and correct action is critical. Calcium gluconate gel is the essential first-aid antidote for skin exposure and must be readily available in any lab using this chemical. [4][9][14]
Emergency Response Decision Tree
Caption: Decision tree for immediate first aid response to exposure.
Disposal Plan: A Critical Final Step
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste: Collect all liquid waste in clearly labeled, chemically compatible (e.g., polyethylene) containers.[15][16] Never use glass containers, as HF will etch them.[4][15]
-
Contaminated PPE: Disposable items like gloves and aprons that are contaminated must be placed in a sealed plastic bag, labeled as "debris contaminated with hydrofluoride acid," and disposed of through your institution's hazardous waste program.[9][17]
-
Neutralization: Do not attempt to neutralize HF waste for drain disposal. Neutralization produces toxic metal fluoride salts that also require disposal as hazardous waste.[16]
By integrating this rigorous approach to personal protective equipment and procedural discipline, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
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- Centers for Disease Control and Prevention (NIOSH). (n.d.). Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent.
- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
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- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Ansell. (2025, March 11). Protect Workers from Hydrofluoric Acid: the Essential Guide to Safety.
- Wikipedia. (n.d.). Hydrofluoric acid burn.
- Centers for Disease Control and Prevention (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethanolamine.
- SD Fine-Chem Limited. (n.d.). Safety Data Sheet - ethanolamine hydrochloride.
- Cornell University Environmental Health and Safety. (n.d.). 7.1.5 Hydrofluoric Acid.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). ETHANOLAMINE | CAMEO Chemicals.
- University of Alabama at Birmingham. (n.d.). Safe Handling, Storage and Disposal of Hydrofluoric Acid.
- University of Illinois Division of Research Safety. (n.d.). Hydrofluoric Acid (HF).
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- Calgonate®. (n.d.). HF Safety Information.
- The Royal Children's Hospital Melbourne. (n.d.). Clinical Practice Guidelines: Hydrofluoric acid exposure.
- Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids.
- Hultén, P., et al. (2015). A review of hydrofluoric acid burn management. Plastic Surgery.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet - Ethanolamine hydrochloride.
- Calgonate®. (n.d.). Calgonate® Gel.
- Occupational Safety and Health Administration (OSHA). (2024, March 28). ETHANOLAMINE (2-AMINOETHANOL).
- Fisher Scientific. (2009, June 11). Safety Data Sheet - Ethanolamine.
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- Cornell University Environmental Health and Safety. (n.d.). 8.9 Corrosives.
- (n.d.). Chemical Compatibility Chart.
- University of Wollongong. (2024, July 6). Hydrofluoric Acid Management Guidelines.
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- (n.d.). CHEMICAL RESISTANCE GUIDE.
- Spectrum Chemical. (2022, January 11). Safety Data Sheet - Ethanolamine.
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- (n.d.). Chemical Compatibility Chart.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
